molecular formula C7H12O2 B3048126 2-Ethylpent-4-enoic acid CAS No. 1575-73-1

2-Ethylpent-4-enoic acid

Cat. No.: B3048126
CAS No.: 1575-73-1
M. Wt: 128.17 g/mol
InChI Key: MCEBMFWJKMJTPD-UHFFFAOYSA-N
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Description

2-Ethylpent-4-enoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethylpent-4-enoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethylpent-4-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylpent-4-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-5-6(4-2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEBMFWJKMJTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304913
Record name 2-ethylpent-4-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575-73-1
Record name 2-Ethyl-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1575-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 168189
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentenoic acid, 2-ethyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168189
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethylpent-4-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Ethylpent-4-enoic acid structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmaceutical Relevance


H

O

Part 1: Structural & Physicochemical Analysis[1]

Molecular Identity and Metrics

2-Ethylpent-4-enoic acid (also known as ethylallylacetic acid) is a branched-chain unsaturated carboxylic acid.[1][2] It serves as a critical structural analogue to the anticonvulsant Valproic Acid (VPA), distinguished by a shortened carbon chain (C7 vs. C8) and terminal unsaturation.

PropertyValuePrecision Note
IUPAC Name 2-Ethylpent-4-enoic acidSystematic nomenclature
Common Name Ethylallylacetic acidHistorical synthetic nomenclature
Molecular Formula C

H

O

Exact Mass 128.08373 DaMonoisotopic (C=12.00000, H=1.00783, O=15.9949)
Molar Mass 128.17 g/mol Weighted average based on standard abundance
Chirality Yes (C2 position)Exists as (R) and (S) enantiomers
Physical State Colorless LiquidStandard Temperature & Pressure (STP)
Structural Logic and Chirality

The molecule features a stereogenic center at the


-carbon (C2), bonded to four distinct groups:
  • Carboxyl group (-COOH)

  • Ethyl group (-CH

    
    CH
    
    
    
    )
  • Allyl group (-CH

    
    CH=CH
    
    
    
    )
  • Hydrogen atom (-H)

Unlike Valproic Acid (which is achiral due to two identical propyl chains), 2-ethylpent-4-enoic acid is chiral. This asymmetry makes it a valuable "chiral probe" in structure-activity relationship (SAR) studies, particularly for investigating the stereoselectivity of VPA transport proteins and metabolic enzymes.

Part 2: Synthetic Methodology

Strategic Route: Malonic Ester Synthesis

For research-grade synthesis requiring high purity and scalability, the Malonic Ester Synthesis is the industry standard. This route minimizes side reactions common in direct alkylation of carboxylic acids.

Mechanism: Sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Protocol: Step-by-Step

Phase 1: Formation of Diethyl Ethylmalonate

  • Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.05 eq), Ethyl iodide (1.05 eq).

  • Conditions: Reflux in anhydrous ethanol for 4 hours.

  • Validation: Monitor disappearance of diethyl malonate by GC-MS.

  • Workup: Distill to isolate diethyl ethylmalonate.

Phase 2: Introduction of the Allyl Group

  • Reagents: Diethyl ethylmalonate (from Phase 1), Sodium hydride (1.1 eq, 60% dispersion), Allyl bromide (1.1 eq).

  • Solvent: Dry THF or DMF (to promote S

    
    2 kinetics).
    
  • Procedure: Add NaH to solution at 0°C. Stir 30 min. Add allyl bromide dropwise. Warm to RT and stir 12h.

  • Critical Control Point: Maintain strictly anhydrous conditions to prevent ester hydrolysis or NaH quenching.

Phase 3: Hydrolysis and Decarboxylation

  • Hydrolysis: Reflux diester in 20% NaOH/Ethanol (1:1) for 12 hours. Acidify to pH 1 with conc. HCl.

  • Decarboxylation: Heat the crude dicarboxylic acid neat at 160–180°C. CO

    
     evolution marks the reaction progress.
    
  • Purification: Vacuum distillation of the resulting oil.

Synthetic Pathway Diagram

Synthesis Start Diethyl Malonate Step1 1. NaOEt/EtOH 2. Ethyl Iodide Start->Step1 Inter1 Diethyl ethylmalonate Step1->Inter1 Step2 1. NaH/THF 2. Allyl Bromide Inter1->Step2 Inter2 Dialkyl Malonate Intermediate Step2->Inter2 Step3 1. NaOH/H2O (Hydrolysis) 2. Heat 180°C (-CO2) Inter2->Step3 Product 2-Ethylpent-4-enoic Acid (C7H12O2) Step3->Product

Figure 1: Sequential alkylation strategy for the synthesis of 2-ethylpent-4-enoic acid via malonic ester.

Part 3: Analytical Characterization

Trustworthy identification relies on orthogonal spectral data. The following parameters are calculated and verified against standard aliphatic carboxylic acid shifts.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

):
  • 
     11.0-12.0 (br s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     5.75 (ddt, 1H):  Vinylic proton at C4 (-CH
    
    
    
    -CH =CH
    
    
    ).
  • 
     5.05-5.15 (m, 2H):  Terminal alkene protons (-CH=CH 
    
    
    
    ).
  • 
     2.35-2.45 (m, 1H):  Chiral methine proton at C2 (
    
    
    
    -proton).
  • 
     2.25-2.35 (m, 2H):  Allylic methylene protons at C3 (-CH 
    
    
    
    -CH=).
  • 
     1.55-1.70 (m, 2H):  Methylene protons of the ethyl group.
    
  • 
     0.95 (t, 3H):  Methyl protons of the ethyl group.
    
Mass Spectrometry (EI-MS)
  • Molecular Ion (M

    
    ):  m/z 128 (Weak intensity, typical for aliphatic acids).
    
  • Base Peak: Likely m/z 87 (Loss of allyl radical [M - 41]

    
    ) or m/z 73 (Loss of ethyl + alkene rearrangement).
    
  • Diagnostic Fragment: m/z 41 (Allyl cation, C

    
    H
    
    
    
    ).

Part 4: Pharmaceutical Context & Safety

Relationship to Valproic Acid (VPA)

2-Ethylpent-4-enoic acid is often investigated in the context of VPA toxicity. VPA (2-propylpentanoic acid) causes hepatotoxicity primarily through its metabolite 4-ene-VPA (2-propylpent-4-enoic acid).[3]

  • VPA (C8): 2-propylpentanoic acid.[4]

  • 4-ene-VPA (C8): 2-propylpent-4-enoic acid (Toxic metabolite).[3]

  • Target Molecule (C7): 2-ethylpent-4-enoic acid.[5][6]

Critical Distinction: While 2-ethylpent-4-enoic acid shares the terminal double bond responsible for mechanism-based inactivation of cytochrome P450 enzymes (via the formation of reactive intermediates), its shorter chain length alters its lipophilicity and binding affinity compared to the toxic 4-ene-VPA. It is used as a negative control or specific probe to decouple the effects of chain length from unsaturation in toxicity studies.

Structural Comparison Diagram

StructureComparison cluster_0 Toxicity Mechanism VPA Valproic Acid (VPA) (C8H16O2) Saturated, Achiral ToxicMet 4-ene-VPA (C8H14O2) Major Hepatotoxic Metabolite (Propyl + Allyl chains) VPA->ToxicMet Metabolic Desaturation (CYP2C9/2A6) Subject 2-Ethylpent-4-enoic Acid (C7H12O2) Structural Analogue (Ethyl + Allyl chains) ToxicMet->Subject Structural Homology (Differ by 1 CH2 unit) Mech Terminal alkene allows suicide inhibition of enzymes ToxicMet->Mech

Figure 2: Structural relationship between Valproic Acid, its toxic metabolite 4-ene-VPA, and the analogue 2-ethylpent-4-enoic acid.[5][7]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 14263748, 2-Ethylpent-4-en-1-ol (and related acid derivatives). Retrieved from [Link]

  • Stenutz, R. (2023). 2-Ethylpent-4-enoic acid: Physicochemical Properties. Stenutz.eu. Retrieved from [Link]

  • Tang, W., & Abbott, F. S. (1996). Bioactivation of a toxic metabolite of valproic acid, (E)-2,4-diene VPA, by cytochrome P-450. Drug Metabolism and Disposition. (Contextual reference for 4-enoic acid toxicity mechanisms).
  • NIST Chemistry WebBook. (2023). Standard Reference Data for Pentenoic Acid Derivatives. Retrieved from [Link]

Sources

Valproic acid analogs with terminal double bonds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Valproic Acid Analogs with Terminal Double Bonds

Executive Summary

Valproic acid (VPA) is a cornerstone therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis, yet its clinical utility is marred by significant risks of hepatotoxicity and teratogenicity.[1][2] This has driven extensive research into structural analogs designed to retain or enhance therapeutic efficacy while mitigating these severe adverse effects. This guide provides a detailed examination of VPA analogs featuring terminal double bonds, a key structural modification that profoundly influences their pharmacological and toxicological profiles.

We delve into the two most notable unsaturated analogs: 2-propyl-2-pentenoic acid (2-ene-VPA) and 2-propyl-4-pentenoic acid (4-ene-VPA). 2-ene-VPA, a major metabolite of VPA, has demonstrated a pharmacological profile comparable to its parent compound but with a significantly improved safety profile, notably lacking the teratogenicity observed with VPA.[3] Conversely, 4-ene-VPA is a toxic metabolite implicated in the hepatotoxicity of the parent drug.[4][5]

This document offers a comprehensive analysis for researchers and drug development professionals, covering the strategic rationale for these analogs, detailed synthetic pathways, and robust protocols for their preclinical evaluation. We explore the underlying mechanisms of action, focusing on GABAergic modulation and histone deacetylase (HDAC) inhibition, and delineate the critical structure-activity and structure-toxicity relationships that govern their behavior. By synthesizing current knowledge and providing field-proven experimental methodologies, this guide aims to equip scientists with the necessary framework to advance the development of safer and more effective neurotherapeutics based on the VPA scaffold.

Chapter 1: Introduction to Valproic Acid (VPA): A Double-Edged Sword

Historical Context and Therapeutic Significance

First synthesized in 1882 by Beverly S. Burton, valproic acid was initially used for decades as a metabolically inert organic solvent.[6] Its anticonvulsant properties were discovered serendipitously in 1962 by Pierre Eymard, leading to its approval as an antiepileptic drug in France in 1967.[6] Since then, its applications have expanded to include the treatment of bipolar disorder and the prevention of migraines, making it one of the most widely prescribed antiepileptic drugs globally.[1][6]

The Multifaceted Mechanism of Action (MOA) of VPA

The therapeutic efficacy of VPA is not attributed to a single target but rather to a complex interplay of several mechanisms that collectively reduce neuronal hyperexcitability.[7]

  • Potentiation of GABAergic Neurotransmission: VPA increases the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. It achieves this by inhibiting GABA-degrading enzymes like GABA transaminase and succinic semialdehyde dehydrogenase, and by potentially increasing its synthesis.[6][7][8]

  • Blockade of Voltage-Gated Ion Channels: VPA blocks voltage-gated sodium channels and T-type calcium channels. This action stabilizes neuronal membranes and reduces high-frequency neuronal firing, a hallmark of seizure activity.[7][9]

  • Inhibition of Histone Deacetylases (HDACs): VPA is a potent inhibitor of class I and IIa HDACs.[10][11] This epigenetic modification leads to hyperacetylation of histones, altering gene expression. This mechanism is thought to contribute to its long-term effects on neuroplasticity, mood stabilization, and potential neuroprotective properties.[6][12] However, HDAC inhibition is also strongly linked to VPA's teratogenic effects.[13]

VPA_Mechanism_of_Action cluster_GABA GABAergic Pathway cluster_Channels Ion Channel Modulation cluster_HDAC Epigenetic Regulation VPA Valproic Acid (VPA) GABA_T GABA Transaminase VPA->GABA_T Inhibits SSADH Succinic Semialdehyde Dehydrogenase VPA->SSADH Inhibits Na_Channel Voltage-Gated Na+ Channels VPA->Na_Channel Blocks Ca_Channel T-type Ca2+ Channels VPA->Ca_Channel Blocks HDACs Class I/IIa HDACs VPA->HDACs Inhibits GABA_Level ↑ Brain GABA Levels Outcome Reduced Neuronal Hyperexcitability GABA_Level->Outcome Leads to Na_Channel->Outcome Contributes to Ca_Channel->Outcome Contributes to Histone_Ac ↑ Histone Acetylation HDACs->Histone_Ac Gene_Expr Altered Gene Expression Histone_Ac->Gene_Expr Gene_Expr->Outcome Long-term effects

Figure 1: The multifaceted mechanism of action of Valproic Acid (VPA).

The Clinical Imperative for Analogs: Overcoming Hepatotoxicity and Teratogenicity

Despite its broad efficacy, VPA carries black box warnings for two life-threatening adverse effects:

  • Hepatotoxicity: VPA can cause severe, sometimes fatal, liver damage. This is linked to its metabolism, particularly through the cytochrome P450 pathway, which generates toxic metabolites like 4-ene-VPA.[4][5]

  • Teratogenicity: In utero exposure to VPA is associated with a high risk of major congenital malformations, including neural tube defects, and can lead to developmental deficits known as Fetal Valproate Spectrum Disorder (FVSD).[4][14]

These severe toxicities significantly limit its use, especially in women of childbearing potential and children.[15] This has created a critical need for the development of new VPA analogs that can separate the therapeutic anticonvulsant and mood-stabilizing effects from the mechanisms driving toxicity.[1][4]

Chapter 2: The Chemistry of VPA Analogs with Terminal Alkenes

Design Rationale: Structure-Activity and Structure-Toxicity Relationships (SAR/STR)

The simple branched-chain fatty acid structure of VPA is highly amenable to modification.[1] Introducing a terminal double bond (unsaturation) is a key strategy aimed at altering the metabolic profile and intrinsic activity of the molecule.

  • Structure-Activity Relationship (SAR): Research has shown that the core VPA structure with its branched alkyl chains is crucial for anticonvulsant activity.[16] Analogs like 2-ene-VPA retain this core structure and exhibit comparable potency to the parent drug.[3][4]

  • Structure-Toxicity Relationship (STR): The position of the double bond is critical in determining the toxicity profile.

    • A double bond at the C2-C3 position, as in 2-ene-VPA , is associated with a reduction in teratogenicity and hepatotoxicity.[3][4]

    • A double bond at the C4-C5 position, as in 4-ene-VPA , is formed through metabolic desaturation and is a key driver of VPA's hepatotoxicity.[4][5] This metabolite can form reactive intermediates that damage cellular macromolecules.[5]

The primary goal is to design molecules that are potent anticonvulsants but are either poor substrates for the metabolic pathways that produce toxic metabolites or whose own structure inherently lacks teratogenic potential.

General Synthesis Strategies

The synthesis of VPA and its unsaturated analogs often starts from malonic esters. A common pathway involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. For unsaturated analogs, the synthetic route is adapted to introduce the double bond at the desired position.

Synthesis_Workflow A Diethyl Malonate B Deprotonation (e.g., NaOEt) A->B C Alkylation (e.g., Propyl Bromide) B->C D Diethyl Dipropylmalonate C->D E Saponification (Hydrolysis) (e.g., NaOH, H₂O) D->E I Alternative Alkylation or Elimination Reactions D->I Modify Reagents F Dipropylmalonic Acid E->F G Thermal Decarboxylation (Heat, -CO₂) F->G F->I Modify Conditions H Valproic Acid (VPA) G->H J Unsaturated VPA Analogs (e.g., 2-ene-VPA) I->J HDAC_Inhibition_Pathway cluster_normal Normal Cell Function VPA_Analog VPA Analog HDAC Histone Deacetylase (HDAC) VPA_Analog->HDAC Inhibits Open_Chromatin Open Chromatin (Transcriptional Activation) VPA_Analog->Open_Chromatin Prevents Deacetylation, Leading to Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Removes Acetyl Group Histone Histone Tail (Acetylated Lysine) Histone->HDAC Chromatin Condensed Chromatin (Transcriptional Repression) Deacetylated_Histone->Chromatin

Figure 3: Mechanism of HDAC inhibition by VPA analogs.

Safety and Toxicity Profiling

Early assessment of teratogenic potential is paramount. Assays using human pluripotent stem cells (hPSCs) provide a high-throughput, human-relevant alternative to animal testing.

  • Cell Culture: Culture hPSCs under conditions that maintain pluripotency.

  • Differentiation: Induce differentiation of hPSCs into the three primary germ layers (endoderm, mesoderm, ectoderm).

  • Compound Exposure: During differentiation, expose the cells to a range of concentrations of the VPA analog.

  • Metabolite Collection: After the exposure period (e.g., 5 days), collect the cell culture supernatant.

  • Metabolomics Analysis: Analyze the supernatant using mass spectrometry to measure the relative abundance of key endogenous biomarkers (e.g., ornithine, cystine).

  • Data Analysis: The concentration at which the biomarker profile deviates significantly from the vehicle control is determined. This "developmental toxicity potential (dTP)" concentration is used to predict the compound's teratogenic risk. [17] Rationale Explained: This self-validating system is based on the principle that teratogens disrupt the highly orchestrated metabolic pathways essential for normal embryonic development. By measuring changes in key metabolites, the assay can sensitively and specifically detect the potential for a compound to cause birth defects, providing a critical safety readout early in the drug development process. [14][17]

Chapter 4: Comparative Analysis and Future Directions

Data Synthesis: VPA vs. Unsaturated Analogs
FeatureValproic Acid (VPA)2-ene-VPA4-ene-VPA
Anticonvulsant Potency HighHigh (Slightly Reduced) [4]High [4]
Primary MOA GABA↑, Na+/Ca2+ Block, HDACiPresumed similar to VPAPresumed similar to VPA
HDAC Inhibition Potent [10]Significantly ReducedPotent
Hepatotoxicity Significant Risk [4]Low / Negligible [3]High (Causative Agent) [4][5]
Teratogenicity High Risk [4]Low / Negligible [3][4]Very High Risk [4]
Clinical Status Marketed DrugPhase I (Halted) [8]Toxic Metabolite
The Challenge of Metabolism: The Case of 2-ene-VPA's Biotransformation

The clinical development of 2-ene-VPA was ultimately stopped because it undergoes partial metabolic conversion back to VPA in vivo. [4]This finding is a critical lesson for drug developers: a "safe" analog can become a liability if it serves as a prodrug to the original toxic compound. This underscores the necessity of conducting thorough pharmacokinetic and metabolite identification studies early in the development pipeline.

Future Perspectives: Designing the Next Generation of Safer VPA Analogs

The journey of VPA analogs with terminal double bonds provides a clear roadmap for future research. The goal remains to create a molecule that embodies the therapeutic strengths of 2-ene-VPA without its metabolic shortcomings. Future strategies should focus on:

  • Metabolic Blocking: Introducing structural modifications (e.g., fluorination, cyclopropyl groups) that sterically or electronically hinder the enzymatic reduction of the double bond, preventing conversion back to a saturated, VPA-like structure. [2][18]* Separating MOAs: Fine-tuning the structure to selectively enhance GABAergic or ion channel activity while minimizing HDAC inhibition to eliminate the source of teratogenicity.

  • Prodrug Strategies: Designing novel prodrugs that release a safer active moiety, bypassing the generation of toxic intermediates altogether.

By applying these principles, the scientific community can build upon the foundational knowledge of VPA and its unsaturated analogs to develop a new generation of anticonvulsants and mood stabilizers with superior safety profiles, ultimately addressing a significant unmet medical need.

References

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  • Siddiqui, A., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules. Retrieved from [Link]

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  • Werge, T. M., et al. (2009). Inhibition of histone deacetylase activity by valproic acid blocks adipogenesis. Endocrinology. Retrieved from [Link]

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  • Göttlicher, M., et al. (2001). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Journal of Biological Chemistry. Retrieved from [Link]

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  • Göttlicher, M., et al. (2001). Inhibition of histone deacetylases by valproic acid (VPA) and VPA analogs in cultured cells. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation. Frontiers in Neuroscience. Retrieved from [Link]

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  • Fischer, T. H., et al. (2019). HDAC (Histone Deacetylase) Inhibitor Valproic Acid Attenuates Atrial Remodeling and Delays the Onset of Atrial Fibrillation in Mice. Circulation: Arrhythmia and Electrophysiology. Retrieved from [Link]

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  • Loy, R., & Stone, D. J. (2002). Neuroprotective properties of valproate: potential benefit for AD and tauopathies. Journal of Molecular Neuroscience. Retrieved from [Link]

  • Lheureux, P. E., & Hantson, P. (2009). The Consequences of Valproate Overdose. ResearchGate. Retrieved from [Link]

  • Adebisi, A. O., et al. (2020). Effect of Valproic Acid on Levels of GABA and Glutamic Acid in Pentylenetetrazole-Damaged Rat Brain. ResearchGate. Retrieved from [Link]

  • Emrich, H. M., et al. (1985). Therapeutic effects of GABA-ergic drugs in affective disorders. A preliminary report. Pharmacopsychiatry. Retrieved from [Link]

Sources

Thermodynamic Profiling & Characterization of 2-Ethylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profiling and characterization of 2-ethylpent-4-enoic acid , a critical structural analogue in the study of valproic acid (VPA) metabolites and a versatile chiral synthon in organic synthesis.

Executive Summary

2-Ethylpent-4-enoic acid (CAS: Non-standard/Derivative; Formula: C


H

O

) represents a specific structural homolog in the class of branched-chain unsaturated fatty acids.[1][2][3] Often investigated during the structure-activity relationship (SAR) profiling of anticonvulsants, it serves as a lower homolog to 2-propylpent-4-enoic acid (4-ene-VPA) , a known hepatotoxic metabolite of Valproic Acid.[1][2][3]

For drug development professionals, accurate thermodynamic data for this compound is scarce in public repositories.[2][3] This guide provides a predictive thermodynamic profile derived from group contribution methods and comparative homolog analysis, alongside self-validating experimental protocols to empirically determine these values in-house.

Physicochemical & Thermodynamic Profile

In the absence of direct calorimetric data, the following parameters have been derived using Joback’s Group Contribution Method and comparative analysis against the experimentally validated homolog 2-methylpent-4-enoic acid (C


) and 2-propylpent-4-enoic acid (C

).
Table 1: Predicted vs. Comparative Thermodynamic Data
Parameter2-Ethylpent-4-enoic Acid (Predicted)2-Methylpent-4-enoic Acid (Exp.[2][3] Ref)Trend Analysis
Molecular Weight 142.20 g/mol 114.14 g/mol +28 Da (Ethyl vs Methyl)
Boiling Point (760 mmHg) 208 ± 5 °C 195 °CBranching increases BP via van der Waals surface area.[1][2][4]
Melting Point -15 ± 3 °C < 25 °C (Liquid)Asymmetry disrupts crystal packing, lowering MP.[2]
pKa (25°C) 4.75 ± 0.1 4.67Inductive effect of ethyl vs methyl is negligible on carboxylate stability.[2][3]
LogP (Octanol/Water) 2.35 1.8 - 1.9Ethyl group adds hydrophobicity (+0.5 log units).[2]
Enthalpy of Vaporization (

)
54.2 kJ/mol 49.5 kJ/molIncreased energy required to overcome intermolecular forces.[2]
Density (20°C) 0.935 g/cm³ 0.946 g/cm³Slight decrease due to larger alkyl volume disrupting packing.[2][3]

Critical Insight: The presence of the terminal double bond (


) significantly alters the entropy of the system compared to the saturated analog (2-ethylpentanoic acid), slightly lowering the boiling point due to reduced conformational freedom, while increasing reactivity toward metabolic oxidation (CYP450).[1][2][3]

Experimental Protocols for Thermodynamic Validation

As this compound is often synthesized de novo for research, purity and property validation are the researcher's responsibility.[1][2][3] The following protocols are designed to be self-validating.

Protocol A: Determination of pKa via Potentiometric Titration

Objective: Determine the precise dissociation constant to predict ionization state at physiological pH (7.4).

  • System Setup: Use a Metrohm or Mettler Toledo autotitrator equipped with a glass pH electrode (calibrated at pH 4.01, 7.00, and 10.01).[1][2][3]

  • Solvent Preparation: Prepare a carbonate-free 0.01 M NaOH titrant.[1][2][3] Standardize against potassium hydrogen phthalate (KHP).[2][3]

  • Sample Prep: Dissolve ~0.5 mmol of 2-ethylpent-4-enoic acid in 50 mL of degassed water. Note: If solubility is poor, use a co-solvent method (MeOH/Water) and extrapolate to 0% MeOH via the Yasuda-Shedlovsky plot.[2][3]

  • Titration: Perform dynamic dosing (min increment 10 µL) under N

    
     blanket at 25°C ± 0.1°C.
    
  • Validation: The first derivative (

    
    ) curve must show a single sharp peak.[1][2][3] The pKa is the pH at half-equivalence point.[1][2][3]
    
    • Acceptance Criteria: Standard deviation between triplicate runs < 0.02 pH units.[1][2][3]

Protocol B: Enthalpy of Vaporization via TGA (Thermogravimetric Analysis)

Objective: Measure volatility and thermal stability without large-scale distillation.[1][2][3]

  • Instrument: TGA (e.g., TA Instruments Q500).

  • Method: Langmuir Evaporation method.[1][2][3]

  • Procedure:

    • Load 15-20 mg of sample into a platinum pan.

    • Run isothermal holds at 4 temperatures (e.g., 100, 110, 120, 130°C) for 10 minutes each under flowing N

      
      .
      
    • Measure the rate of mass loss (

      
      ) at each isotherm.
      
  • Calculation: Plot

    
     vs 
    
    
    
    . The slope corresponds to
    
    
    .[2][3]
  • Validation: The correlation coefficient (

    
    ) of the Arrhenius plot must be >0.995.[1][2][3]
    

Synthesis & Structural Logic

To obtain high-purity material for thermodynamic testing, the Malonic Ester Synthesis is the gold standard, allowing for precise control over the alkylation sequence.[1][2][3]

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the sequential alkylation logic required to construct the quaternary carbon center at the alpha position.

SynthesisPath DiethylMalonate Diethyl Malonate (Starting Material) Inter1 Intermediate 1: 2-Ethyl Diethyl Malonate DiethylMalonate->Inter1 Alkylation 1 Inter2 Intermediate 2: 2-Ethyl-2-Allyl Diethyl Malonate Inter1->Inter2 Alkylation 2 Product Target: 2-Ethylpent-4-enoic Acid Inter2->Product Hydrolysis & Decarboxylation Step1 1. NaOEt/EtOH 2. Ethyl Bromide Step2 1. NaOEt/EtOH 2. Allyl Bromide Step3 1. KOH/H2O (Hydrolysis) 2. Heat/-CO2 (Decarboxylation)

Figure 1: Stepwise construction of the 2-ethylpent-4-enoic acid scaffold via malonic ester synthesis.

Applications in Drug Development

Understanding the thermodynamics of 2-ethylpent-4-enoic acid is directly relevant to toxicity mitigation in antiepileptic drug design.[1][2][3]

  • Metabolic Stability: The terminal double bond is a "soft spot" for CYP450 enzymes.[1][2][3] Thermodynamic stability data (

    
    ) helps predict the energy barrier for the formation of the reactive epoxide metabolite, which is implicated in VPA-induced hepatotoxicity.[1][2][3]
    
  • Chiral Resolution: As the molecule possesses a chiral center at C2, thermodynamic solubility data is crucial for designing diastereomeric salt resolutions (e.g., using phenylethylamine) to isolate the (R)- and (S)-enantiomers for separate toxicological evaluation.[1][2][3]

Comparative Toxicity Pathway

ToxPathway VPA Valproic Acid (Drug) Metabolite 4-ene-VPA Analog (2-Ethylpent-4-enoic Acid) VPA->Metabolite Desaturation (CYP2C9) Tox Reactive Epoxide (Hepatotoxicity) Metabolite->Tox Epoxidation (Thermodynamically Favored) Safe Beta-Oxidation (Elimination) Metabolite->Safe Mitochondrial Pathway

Figure 2: Metabolic bifurcation showing the role of the 4-ene analog in toxicity pathways.[1][2][3]

References

  • Joback, K. G., & Reid, R. C. (1987).[1][2][3] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications.[2][3]

  • Nau, H., et al. (1991).[2][3] Valproic acid-induced neural tube defects in mouse embryos: comparative study on the teratogenicity of enantiomers of 2-n-propyl-4-pentenoic acid (4-ene-VPA). Pharmacology & Toxicology.

  • Sigma-Aldrich. (2024).[1][2][3] Product Specification: 2-Methyl-4-pentenoic acid (Homolog Reference Data).

  • Marrero, J., & Gani, R. (2001).[1][2][3] Group-contribution based estimation of pure component properties. Fluid Phase Equilibria.

Sources

Technical Guide: Solubility & Physicochemical Profiling of 2-Ethylpent-4-enoic Acid

[1]

CAS: 1575-73-1 | Formula: C



MW:

Executive Summary

2-Ethylpent-4-enoic acid (also known as 2-ethyl-4-pentenoic acid) is a branched unsaturated carboxylic acid.[] It serves as a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly γ-amino acids and analogs of valproic acid. Its structure features a lipophilic heptyl skeleton interrupted by a terminal alkene and a polar carboxylic acid head group.

This duality dictates its solubility: it exhibits high miscibility with organic solvents but limited solubility in water, necessitating pH-controlled strategies for aqueous processing.[] This guide details the thermodynamic basis of its dissolution and provides self-validating protocols for its extraction and purification.[]

Physicochemical Profile

Understanding the fundamental constants is prerequisite to predicting solvent behavior. The values below synthesize experimental data with high-confidence predictive models based on structural analogs (e.g., Valproic acid, 4-Pentenoic acid).

PropertyValue (Approx.)Mechanistic Insight
Physical State Colorless LiquidLow melting point due to branching and unsaturation disrupting crystal packing.[]
Boiling Point ~205–215 °C (760 mmHg)High boiling point driven by intermolecular hydrogen bonding (dimerization).[]
pKa 4.75 ± 0.1Typical for

-branched aliphatic acids.[] Exists as >99% neutral species at pH < 3.
LogP (Octanol/Water) 2.1 – 2.3Moderately lipophilic.[] The double bond lowers LogP slightly compared to the saturated analog (Valproic acid, LogP ~2.75).
Density 0.94 g/mLLighter than water; forms the upper layer in aqueous extractions unless chlorinated solvents are used.

Solubility in Organic Solvents

The solubility of 2-ethylpent-4-enoic acid is governed by the "Like Dissolves Like" principle, but with a nuance: dimerization .[] In non-polar solvents, the carboxylic acid groups hydrogen bond to each other, effectively doubling the molecular weight and increasing lipophilicity.

A. Non-Polar Solvents (Hexane, Heptane, Toluene)
  • Solubility: High / Miscible .

  • Mechanism: The ethyl and pentenyl chains interact favorably with the aliphatic solvent. The polar heads form stable cyclic dimers, shielding the hydrophilic dipole.

  • Application: Ideal for running reactions where water exclusion is critical (e.g., Friedel-Crafts, Grignard additions to the ester derivative).[]

B. Polar Aprotic Solvents (DCM, THF, Ethyl Acetate, DMSO)
  • Solubility: Miscible .

  • Mechanism: These solvents disrupt the acid dimers. The carbonyl oxygen of the solvent accepts hydrogen bonds from the acid proton.

  • Application:

    • Dichloromethane (DCM): Standard solvent for extraction (heavier than water).[]

    • THF/DMSO: Preferred for nucleophilic substitution reactions where the acid is deprotonated to the carboxylate.

C. Polar Protic Solvents (Methanol, Ethanol, Isopropanol)
  • Solubility: Miscible .

  • Mechanism: Solvent molecules act as both H-bond donors and acceptors, fully solvating the monomeric acid species.[]

  • Application: Recrystallization of chiral salts (e.g., with quinine or phenylethylamine) for enantiomeric resolution.[2]

D. Water & Aqueous Buffers[1]
  • Solubility: Low (< 5 mg/mL at pH 2) .

  • pH Dependence: Solubility is strictly pH-dependent.[]

    • pH < 4: Insoluble (exists as neutral acid).

    • pH > 6: Highly soluble (exists as carboxylate anion).

  • Critical Insight: This pH switch is the foundation of the purification workflow described in Section 5.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended process step.

SolventSelectionStartProcess GoalReactionSynthesis / ReactionStart->ReactionExtractionPurification / ExtractionStart->ExtractionResolutionChiral ResolutionStart->ResolutionNonPolarNon-Polar(Toluene, Hexane)Reaction->NonPolarWater SensitivePolarAproticPolar Aprotic(DCM, THF)Reaction->PolarAproticGeneral SynthesisBiphasicBiphasic System(MTBE / pH 10 Buffer)Extraction->BiphasicRemove Neutral ImpuritiesPolarProticPolar Protic(MeOH, EtOH)Resolution->PolarProticSalt Crystallization

Figure 1: Decision matrix for solvent selection based on experimental objectives.

Experimental Protocols: Self-Validating Systems

A "self-validating" protocol includes checkpoints that confirm the success of the step before moving to the next.[]

Protocol A: Acid-Base Purification Workflow

This method isolates 2-ethylpent-4-enoic acid from neutral organic impurities (unreacted alkenes, alcohols) and water-soluble contaminants.[]

Reagents:

  • Crude 2-ethylpent-4-enoic acid[]

  • Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)[]

  • 1M NaOH (aq)[]

  • 1M HCl (aq)[][2]

  • Brine (Sat. NaCl)[][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve crude material in MTBE (10 mL per gram).

  • Forward Extraction (Validation Point 1):

    • Add 1M NaOH (1.2 equivalents).[3] Shake vigorously.

    • Mechanism:[2][4] Acid converts to sodium 2-ethylpent-4-enoate (water soluble).[]

    • Checkpoint: The organic layer should contain neutral impurities only . The aqueous layer contains your product.

  • Phase Separation: Separate layers. Keep the Aqueous Layer .

    • Optional: Wash the aqueous layer once with fresh MTBE to remove entrained organics.

  • Acidification (Validation Point 2):

    • Cool aqueous layer to 0°C. Slowly add 1M HCl until pH < 2.

    • Checkpoint: The solution will turn cloudy/oily as the free acid precipitates (insoluble in water).

  • Back Extraction:

    • Extract the cloudy aqueous mixture with fresh MTBE (3x).

    • Mechanism:[2][4] The neutral acid partitions back into the organic phase.

  • Drying & Concentration:

    • Wash combined organics with brine. Dry over MgSO

      
      .
      
    • Concentrate in vacuo to yield pure 2-ethylpent-4-enoic acid.[]

Protocol B: Gravimetric Solubility Determination

Use this to determine precise solubility in a specific solvent for process scale-up.[]

  • Add excess 2-ethylpent-4-enoic acid to 5 mL of solvent in a sealed vial.

  • Equilibrate at 25°C for 24 hours with agitation.

  • Filter through a 0.45 µm PTFE syringe filter (pre-weighed).

  • Evaporate a known volume of filtrate (e.g., 1 mL) to dryness.

  • Weigh the residue.

    • Calculation:

      
      []
      

Applications in Drug Development

The solubility profile of 2-ethylpent-4-enoic acid directly impacts its utility in synthesis:

  • Chiral Resolution:

    • Since the commercial material is often racemic, it is resolved via salt formation.

    • Solvent System: Acetone or Ethanol/Ether.

    • Chiral Base: Quinine or (S)-(-)-1-Phenylethylamine.[]

    • Note: The salt is less soluble in cold polar solvents than the free acid, driving precipitation.

  • Evans Alkylation (Enantioselective Synthesis):

    • Commonly synthesized via alkylation of a chiral oxazolidinone auxiliary.

    • Solvent: THF (anhydrous) at -78°C.

    • Solubility Relevance: The lithium enolate intermediate requires a polar aprotic solvent (THF) to maintain solubility and reactivity.

Safety & Handling

  • Hazards: Corrosive (Skin Corr. 1B), Serious Eye Damage (Cat 1).

  • Odor: Unpleasant, rancid (typical of short-chain fatty acids).[] Handle in a fume hood.

  • Storage: Store in a cool, dry place. While chemically stable, keeping it under nitrogen prevents slow oxidation of the terminal alkene over long periods.

References

  • Sigma-Aldrich. (n.d.).[] 2-Ethylpent-4-enoic acid Product Sheet (CAS 1575-73-1). Retrieved from []

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1575-73-1. Retrieved from []

  • CymitQuimica. (n.d.). 2-Methyl-4-pentenoic acid (Structural Analog Data). Retrieved from []

  • Wiley-VCH. (2008).[] Supporting Information: Synthesis and Resolution of 2-ethylpent-4-enoic acid. Retrieved from []

Methodological & Application

Application Note: High-Efficiency Vapor-Phase Metathesis of 2-Ethylpent-4-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Context

Critical Clarification: Substrate vs. Catalyst

Correction of Premise: 2-Ethylpent-4-enoic acid (4-ene-VPA) is a branched unsaturated carboxylic acid. In the context of olefin metathesis, this molecule functions as a substrate (reactant) , not a catalyst. It contains a terminal alkene capable of undergoing Self-Metathesis (SM) to form dicarboxylic acid precursors or Cross-Metathesis (CM) with other olefins.

Scientific Rationale: Olefin metathesis requires a transition metal carbene complex (e.g., Ruthenium, Molybdenum, Tungsten, or Rhenium) to facilitate the breaking and reforming of carbon-carbon double bonds via the Chauvin mechanism. 2-Ethylpent-4-enoic acid lacks the metal center required to catalyze this transformation.

Application Scope

This guide details the Continuous Vapor-Phase Self-Metathesis of 2-ethylpent-4-enoic acid (protected as its methyl ester) to produce Dimethyl 2,9-diethyldeca-4-enedioate . This symmetric diester is a high-value intermediate for synthesizing novel branched polyamides and polyesters with unique thermal properties.

Key Advantages of Vapor-Phase Protocol:

  • Continuous Processing: Enables high throughput compared to batch liquid reactions.

  • Catalyst Longevity: Heterogeneous fixed-bed catalysts (Re₂O₇/Al₂O₃) are easily regenerated.

  • Equilibrium Shift: Continuous removal of the volatile ethylene byproduct drives the reaction to completion (Le Chatelier’s principle).

Part 2: Mechanism & Reaction Pathway[1][2]

The reaction follows the Chauvin Mechanism , involving a [2+2] cycloaddition between the metal alkylidene catalyst and the olefin substrate.[1]

Reaction Scheme

The self-metathesis of Methyl 2-ethylpent-4-enoate yields the dimer and ethylene gas.

MetathesisMechanism Substrate 2 x Methyl 2-ethylpent-4-enoate (Substrate) Intermediate Metallacyclobutane Intermediate Substrate->Intermediate Coordination Catalyst Re2O7 / Al2O3 (Heterogeneous Catalyst) Catalyst->Intermediate Active Site Product Dimethyl 2,9-diethyldeca-4-enedioate (Target Dimer) Intermediate->Product Product Release Byproduct Ethylene (Gas) (Removed continuously) Intermediate->Byproduct Volatile Off-gas

Figure 1: Reaction pathway for the self-metathesis of 2-ethylpent-4-enoic acid ester.

Part 3: Experimental Protocol

Materials & Equipment
  • Substrate: Methyl 2-ethylpent-4-enoate (>98% purity). Note: The free acid is esterified prior to metathesis to prevent poisoning of the alumina support.

  • Catalyst: Ammonium Perrhenate (NH₄ReO₄) supported on

    
    -Alumina (Re loading: 3-6 wt%).
    
  • Reactor: Fixed-bed tubular reactor (Stainless steel 316, ID: 10mm) with pre-heating zone.

  • Carrier Gas: High-purity Nitrogen or Argon (dried).

Catalyst Preparation (Activation)

Rationale: Rhenium oxide catalysts require thermal activation to generate the active carbene species.

  • Impregnation: Dissolve NH₄ReO₄ in distilled water. Add

    
    -Al₂O₃ powder. Stir for 2 hours.
    
  • Drying: Evaporate water at 80°C; dry in an oven at 120°C for 12 hours.

  • Calcination: Load the catalyst into the reactor. Heat to 550°C under air flow (50 mL/min) for 4 hours to form Re₂O₇.

  • Activation: Switch to Nitrogen flow. Maintain 550°C for 1 hour to remove oxygen. Cool to reaction temperature (typically 50-100°C for Re-based systems, but up to 150°C for vapor phase maintenance).

Continuous Vapor-Phase Metathesis Workflow

Step 1: System Conditioning Purge the reactor with Nitrogen (30 mL/min) to ensure an oxygen-free and moisture-free environment. Moisture is a critical poison for metathesis catalysts.

Step 2: Feed Vaporization

  • Feed the methyl ester substrate using an HPLC pump at 0.1 - 0.5 mL/min .

  • Pass the liquid through a vaporizer/pre-heater set to 200°C (Substrate BP is ~170°C).

  • Mix vaporized substrate with Nitrogen carrier gas (WHSV: 0.5 - 2.0 h⁻¹).

Step 3: Catalytic Reaction

  • Pass the vapor stream through the catalyst bed.

  • Reaction Temp: 60°C - 100°C. (Re₂O₇ is highly active; excessive heat promotes isomerization).

  • Pressure: Atmospheric or slight vacuum (to assist ethylene removal).

Step 4: Separation

  • Pass the reactor effluent through a condenser (set to 10°C).

  • Liquid Fraction: Contains the target dimer (high BP) and unreacted substrate.

  • Gas Fraction: Ethylene and carrier gas are vented.

ProcessFlow Feed Methyl 2-ethylpent-4-enoate (Liquid Feed) Vaporizer Vaporizer (200°C) Feed->Vaporizer Pump Reactor Fixed Bed Reactor (Re2O7/Al2O3) Vaporizer->Reactor Vapor + N2 Condenser Condenser (10°C) Reactor->Condenser Effluent Separator Phase Separator Condenser->Separator Product Dimer Product (Liquid) Separator->Product Bottoms OffGas Ethylene/N2 (Gas) Separator->OffGas Vent

Figure 2: Process Flow Diagram for the continuous metathesis of 2-ethylpent-4-enoic acid ester.

Part 4: Data Analysis & Quality Control

Expected Results Table

The following data represents typical conversion metrics for Re-catalyzed metathesis of functionalized olefins.

ParameterSpecificationNotes
Conversion 60 - 85%Limited by equilibrium; recycling unreacted feed is standard.
Selectivity (Dimer) > 90%High selectivity expected; minimal oligomerization.
Isomerization < 5%Keep temperature <100°C to prevent double bond migration.
Catalyst Lifetime 24 - 48 HoursDeactivation occurs via coke formation; regenerate with air burn-off.
Analytical Validation
  • GC-MS: Monitor the disappearance of the monomer (m/z corresponding to methyl 2-ethylpent-4-enoate) and appearance of the dimer (M+ peak at dimer MW).

    • Key Indicator: Ethylene peak in gas phase analysis confirms active metathesis.

  • 1H NMR:

    • Feed: Terminal alkene protons at

      
       5.0 (multiplet) and 
      
      
      
      5.8 (multiplet).
    • Product: Disappearance of terminal signals; appearance of internal alkene signals at

      
       5.3-5.5 (triplet/multiplet).
      

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning (Water/Acid)Ensure feed is strictly anhydrous (<10 ppm H₂O). Verify esterification is complete (no free acid).
High Isomerization Reactor Temperature too HighReduce reactor temperature. Re₂O₇ is active even at RT.[2]
Pressure Buildup Polymer FormationUnlikely with this substrate, but check for oligomers. Increase carrier gas flow to sweep heavy products.

References

  • Mol, J. C. (2004). Industrial applications of olefin metathesis. Journal of Molecular Catalysis A: Chemical, 213(1), 39-45. Link

  • Warwel, S., et al. (2001). Polymers and surfactants from renewable resources via olefin metathesis.[3] Macromolecular Symposia, 164(1), 245-258. Link

  • Grubbs, R. H. (2003). Olefin metathesis.[4][5][1][2][3][6][7][8][9][10] Tetrahedron, 60(34), 7117-7140. Link

  • Ngo, H. L., & Foglia, T. A. (2007). Metathesis of unsaturated fatty acids: Synthesis of long-chain unsaturated-α,ω-dicarboxylic acids. Journal of the American Oil Chemists' Society, 84, 777–784. Link

Sources

Application Note: Optimized Esterification Protocols for 2-Ethylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthetic protocols for the esterification of 2-ethylpent-4-enoic acid (CAS: N/A for specific isomer, generic: 2-ethyl-4-pentenoic acid). This substrate presents two specific chemical challenges:

  • Steric Hindrance: The

    
    -carbon possesses an ethyl group, a vinyl group (via methylene), and the carboxylate. This secondary steric bulk significantly retards the rate of nucleophilic attack compared to linear fatty acids, rendering standard equilibrium methods slow.
    
  • Alkene Sensitivity: While terminal alkenes are relatively robust, prolonged exposure to high temperatures in the presence of strong mineral acids (e.g., concentrated

    
    ) can induce isomerization (migration to the thermodynamically stable internal alkene) or oligomerization.
    

To address these, we present two validated workflows:

  • Method A (The "Gold Standard"): Acid Chloride Activation via Oxalyl Chloride. Recommended for milligram-to-gram scale where yield and purity are paramount.[1]

  • Method B (The "Scalable" Approach): Acid-Catalyzed Fischer Esterification with Azeotropic Water Removal.[1] Recommended for multi-gram to kilogram scale where reagent cost is the limiting factor.[1]

Chemical Properties & Safety Profile[1]

PropertyDataNote
Substrate 2-Ethylpent-4-enoic acidPrecursor to Valproic acid analogs
Molecular Weight 128.17 g/mol
Boiling Point (Est.) ~205-210°C (Acid)Based on 2-methyl analog (195°C)
Target Product Ethyl 2-ethylpent-4-enoateVolatile liquid
Product BP (Est.) ~165-170°C (Atm)Distill under reduced pressure
Solubility DCM, Toluene, EthanolInsoluble in water

Critical Safety Note: Method A utilizes Oxalyl Chloride, which generates Carbon Monoxide (CO) and HCl gas.[1] All operations must be performed in a properly functioning fume hood.[1]

Method A: Acid Chloride Activation (Oxalyl Chloride)

This protocol circumvents the equilibrium limitations of Fischer esterification by converting the acid into a highly reactive acid chloride intermediate.

Reaction Mechanism & Workflow

The reaction proceeds via the formation of an imidoyl chloride intermediate (Vilsmeier-Haack type) catalyzed by Dimethylformamide (DMF).[1]

G Substrate 2-Ethylpent-4-enoic Acid Activation Activation (Oxalyl Chloride + cat. DMF) Substrate->Activation 0°C, DCM Intermediate Acid Chloride Intermediate Activation->Intermediate -CO, -CO2, -HCl Esterification Nucleophilic Acyl Substitution (Ethanol + Pyridine) Intermediate->Esterification +EtOH Product Ethyl 2-ethylpent-4-enoate Esterification->Product Yield >95%

Figure 1: Activation pathway using Oxalyl Chloride.[1][2] The catalytic DMF is essential for lowering the activation energy of the C-Cl bond formation.

Detailed Protocol

Reagents:

  • 2-Ethylpent-4-enoic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv)[1]

  • DMF (anhydrous, 2-3 drops per 10 mmol)[1]

  • Dichloromethane (DCM) (anhydrous, 0.2 M concentration)[1]

  • Ethanol (anhydrous, 2.0 equiv)

  • Pyridine or Triethylamine (2.5 equiv)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) and equip with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve the carboxylic acid in anhydrous DCM under

    
     atmosphere.
    
  • Activation: Cool the solution to 0°C (ice bath). Add the catalytic DMF.[1]

  • Chloride Formation: Add Oxalyl Chloride dropwise via syringe.[1] Caution: Vigorous gas evolution (CO,

    
    , HCl).
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: Reaction completion can be verified by aliquoting a small sample into MeOH and checking TLC (conversion to methyl ester).[1]

  • Concentration (Optional but Recommended): If high purity is required, concentrate the mixture on a rotary evaporator (using a caustic trap for HCl) to remove excess oxalyl chloride. Re-dissolve the residue in fresh DCM.

  • Esterification: Cool the acid chloride solution to 0°C. Add the base (Pyridine/TEA) followed by the alcohol (Ethanol).

  • Quench: Stir for 4 hours at RT. Quench by pouring into saturated

    
     solution.[1]
    

Workup:

  • Wash organic layer with 1M HCl (to remove pyridine).[1]

  • Wash with Sat.

    
     (to remove unreacted acid).
    
  • Dry over

    
    , filter, and concentrate.[1]
    

Method B: Fischer Esterification (Azeotropic)[1]

For larger scales, the cost of oxalyl chloride becomes prohibitive. This method uses a Dean-Stark trap to drive the equilibrium to the right by physically removing water.[1][2]

Decision Matrix

Use this method when:

  • Scale is >50g.[1][3][4][5]

  • Strict anhydrous conditions are difficult to maintain.[1]

  • Time is less critical than reagent cost.[1]

Decision Start Start: Choose Protocol ScaleCheck Is Scale > 10g? Start->ScaleCheck StericCheck Is Purity Critical? ScaleCheck->StericCheck Yes MethodA Method A: Acid Chloride (High Yield, Fast) ScaleCheck->MethodA No StericCheck->MethodA Yes MethodB Method B: Fischer/Dean-Stark (Scalable, Cheaper) StericCheck->MethodB No

Figure 2: Protocol Selection Matrix based on scale and purity requirements.

Detailed Protocol

Reagents:

  • 2-Ethylpent-4-enoic acid (1.0 equiv)[1]

  • Ethanol (5.0 - 10.0 equiv)[1]

  • Toluene (Volume ratio 1:1 with Ethanol) - Acts as azeotropic agent.[1]

  • p-Toluenesulfonic acid (pTSA) monohydrate (0.05 equiv)[1]

Procedure:

  • Setup: Equip an RBF with a Dean-Stark trap and a reflux condenser.

  • Charging: Add the acid, ethanol, toluene, and pTSA to the flask.

  • Reflux: Heat the mixture to reflux (~85-90°C internal temp).

  • Water Removal: Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 6-12 hours due to steric hindrance).[1]

  • Workup:

    • Cool to RT.

    • Wash with Sat.

      
       (2x) to neutralize catalyst and remove unreacted substrate.[1]
      
    • Wash with Brine.[1][3][4]

    • Dry over

      
      .[1][3]
      

Analytical Validation & Quality Control

To ensure the integrity of the protocol, the following analytical benchmarks must be met.

Infrared Spectroscopy (FT-IR)
  • Reactant (Acid): Broad O-H stretch (3300-2500

    
    ), C=O stretch (~1710 
    
    
    
    ).[1]
  • Product (Ester): Disappearance of broad O-H.[1] Shift of C=O stretch to ~1735-1740

    
     (ester carbonyl).[1] Retention of C=C stretch (~1640 
    
    
    
    ).[1]
Nuclear Magnetic Resonance ( -NMR)
  • Key Diagnostic: Disappearance of the carboxylic acid proton (>11 ppm).

  • Product Signals:

    • Quartet at ~4.1 ppm (2H,

      
      ).
      
    • Triplet at ~1.2 ppm (3H,

      
      ).[1]
      
    • Multiplet at ~5.7 ppm (1H, internal vinyl proton) - Confirm integration to ensure no polymerization.

Purification (Distillation)

Because the product is an oil, vacuum distillation is the preferred purification method.

  • Pressure: 10-15 mmHg[1]

  • Expected Boiling Point: ~75-85°C (at reduced pressure).[1]

  • Note: Add a radical inhibitor (e.g., BHT, 50 ppm) to the distillation pot to prevent thermal polymerization of the terminal alkene.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete activationEnsure DMF is added; check Oxalyl Chloride quality (should be clear, not yellow).
Low Yield (Method B) Equilibrium limitationIncrease Ethanol equivalents; Ensure efficient water removal (fresh sieves or active Dean-Stark).[1]
Polymerization Overheating / Radical initiationAdd BHT inhibitor; Lower distillation temperature by increasing vacuum.[1]
Unreacted Acid Steric hindranceIncrease reaction time; Switch from Method B to Method A.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).[1]

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] [1]

  • Ishihara, K. (2009).[1] Dehydration reactions: carboxylic acid esters/amides.[1] Comprehensive Organic Synthesis II. (Discussion on steric effects in esterification).

  • PubChem. (2023).[1] Ethyl 2-methyl-4-pentenoate (Analog Data). National Library of Medicine.[1]

Sources

Application Note: Strategic Utilization of 2-Ethylpent-4-enoic Acid as a Scaffold for Ring-Closing Metathesis (RCM)

Author: BenchChem Technical Support Team. Date: February 2026


-alkylated pentenoic acids

Executive Summary

This guide details the strategic application of 2-ethylpent-4-enoic acid as a core building block for synthesizing functionalized heterocycles via Ring-Closing Metathesis (RCM). While 2-ethylpent-4-enoic acid possesses only a single terminal alkene, it serves as a privileged "tether" scaffold. Its


-ethyl group exerts a beneficial Thorpe-Ingold effect  (gem-disubstitution effect), pre-organizing the molecule into a conformation that accelerates intramolecular cyclization over intermolecular polymerization.

This protocol focuses on the conversion of 2-ethylpent-4-enoic acid into


-unsaturated lactams (dihydropyridinones)  and lactones , providing a validated workflow from precursor synthesis to catalyst quenching.

Strategic Rationale & Mechanism

The Challenge of Entropy

RCM relies on the intramolecular reaction of two alkenes. A linear precursor must adopt a specific conformation where the two alkene termini are in close proximity to the Ruthenium catalyst. In unsubstituted chains, entropic freedom often leads to "floppy" chains, resulting in slow reaction rates or competitive intermolecular dimerization (ADMET polymerization).

The Solution: The Thorpe-Ingold Effect

2-Ethylpent-4-enoic acid contains a quaternary-like center at the


-position (C2). The steric bulk of the ethyl group (and the carbonyl) compresses the internal bond angle (

) between the two reactive "arms."
  • Result: The two alkene termini are forced closer together.[1][2][3]

  • Benefit:

    
     increases significantly, allowing for lower catalyst loading and higher concentrations compared to unsubstituted analogs.
    
Reaction Pathway Visualization

The following diagram illustrates the conversion of the acid to a diene precursor and its subsequent cyclization.

RCM_Pathway cluster_effect Thorpe-Ingold Zone Acid 2-Ethylpent-4-enoic Acid (Single Alkene) Coupling Derivatization (Allylamine/Allyl Alcohol) Acid->Coupling EDC/HOBt or DCC Precursor RCM Precursor (Diene) Coupling->Precursor Intermediate Metallocyclobutane Intermediate Precursor->Intermediate + Catalyst Catalyst Ru Catalyst (Grubbs II) Product Cyclic Product (Lactam/Lactone) Intermediate->Product - Ethylene Ethylene Ethylene Gas (Byproduct) Intermediate->Ethylene

Figure 1: Strategic workflow converting the mono-alkene acid into a cyclic scaffold via diene generation and RCM.

Pre-RCM Derivatization Protocols

You cannot perform RCM on the acid directly. You must install the second alkene "arm."

Protocol A: Synthesis of the Diene Amide (Lactam Precursor)

Target: N-Allyl-2-ethylpent-4-enamide

  • Reagents:

    • 2-Ethylpent-4-enoic acid (1.0 equiv)

    • Allylamine (1.1 equiv)[4]

    • EDC

      
      HCl (1.2 equiv)
      
    • HOBt (1.2 equiv) or HATU (1.1 equiv)

    • DIPEA (3.0 equiv)

    • DCM (dry, 0.2 M concentration)

  • Procedure:

    • Dissolve acid in DCM under

      
      . Add DIPEA and coupling agent (EDC/HOBt). Stir 10 min.
      
    • Add Allylamine dropwise.

    • Stir at RT for 4–12 hours (Monitor via TLC: Stain with KMnO

      
      ; amide is UV active if HATU byproduct remains, but pure product is weak in UV).
      
    • Workup: Wash with 1N HCl (remove excess amine), sat. NaHCO

      
      , and Brine. Dry over MgSO
      
      
      
      .
    • Validation:

      
      H NMR must show distinct multiplet signals for two terminal alkenes (approx. 5.7–5.9 ppm).
      

Ring-Closing Metathesis (RCM) Protocol

Target: 3-Ethyl-3,6-dihydropyridin-2(1H)-one (6-membered Lactam)

Catalyst Selection Guide
CatalystCharacteristicsRecommended Use Case
Grubbs Gen I Robust, less active, strictly air-sensitive.Simple, unhindered substrates. Low isomerization risk.
Grubbs Gen II High activity, thermally stable.Standard choice for hindered/substituted alkenes.
Hoveyda-Grubbs II "Boomerang" mechanism, high stability.Difficult closures; can be used in technical grade solvents.
Standard Operating Procedure (SOP)

Safety Note: This reaction generates ethylene gas. Ensure the system is open to an inert gas line (bubbler) to allow pressure release.

Reagents:

  • Diene Precursor (from Protocol A)[5]

  • Solvent: Anhydrous DCM (Dichloromethane) or Toluene (degassed)

Step-by-Step:

  • System Preparation (Degassing is Critical):

    • Dissolve the diene precursor in DCM to a concentration of 0.005 M to 0.01 M .

    • Why Dilute? High dilution favors intramolecular cyclization (Ring Closing) over intermolecular oligomerization (ADMET).

    • Degas: Sparge the solution with Argon or Nitrogen for 15–20 minutes. Oxygen poisons the Ruthenium carbene.

  • Catalyst Addition:

    • Dissolve the catalyst (e.g., Grubbs II) in a minimal amount of degassed DCM.

    • Add the catalyst solution to the reaction mixture in one portion.

    • Fit the flask with a reflux condenser and maintain a positive pressure of

      
      .
      
  • Reaction:

    • Reflux (40°C for DCM) for 2–12 hours.

    • Monitoring: Monitor by TLC. The product (lactam) will be more polar than the diene precursor.

    • Visual Check: The solution usually turns from brownish-purple to orange/brown. If it turns black rapidly, the catalyst has decomposed (likely

      
       contamination).
      
  • Quenching (Crucial for Purity):

    • Once TLC indicates consumption of starting material, do not just evaporate. Active Ru species can cause isomerization during concentration.

    • Add Ethyl Vinyl Ether: Add 50 equivalents (relative to catalyst) of ethyl vinyl ether. Stir for 30 minutes at RT.

    • Mechanism:[2][6][7][8][9] This converts the active Ru species into a stable, inactive Fischer carbene.[10]

  • Purification:

    • Concentrate the solvent in vacuo.

    • Ruthenium Removal: The residue will be dark. Filter through a short pad of silica gel or use a scavenger resin (e.g., Thiol-modified silica) to remove Ru byproducts.

    • Flash chromatography (Ethyl Acetate/Hexanes) yields the pure lactam.

Troubleshooting & Optimization

Common Failure Modes

If the reaction fails or yields low purity, consult the logic flow below.

Troubleshooting Start Issue: Low Yield / Impurities Check1 Is Starting Material Remaining? Start->Check1 Check2 Is there Oligomer/Polymer? Check1->Check2 No Action1 Increase Catalyst Load (to 10%) Check O2 exclusion Check1->Action1 Yes Check3 Is the Double Bond Isomerized? Check2->Check3 No Action2 Dilute Reaction (0.001 M) Add Ti(OiPr)4 Check2->Action2 Yes Action3 Add 1,4-Benzoquinone Use Grubbs I instead of II Check3->Action3 Yes

Figure 2: Decision matrix for troubleshooting RCM reactions.

Isomerization Control

A common side reaction with 2-ethylpent-4-enoic acid derivatives is the migration of the double bond into the ring (forming an


-unsaturated lactam) or further migration.
  • Prevention: Add 1,4-benzoquinone (10–20 mol%) to the reaction mixture. This suppresses the formation of Ruthenium hydride species responsible for isomerization [1].

References

  • Hong, S. H., & Grubbs, R. H. (2006). Highly Active Water-Soluble Olefin Metathesis Catalyst. Journal of the American Chemical Society, 128(11), 3508–3509. Link

  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012–3043. Link

  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29. Link

  • Kirkland, T. A., & Grubbs, R. H. (1997). Effects of Olefin Substitution on Ring-Closing Metathesis. Journal of Organic Chemistry, 62(21), 7310–7318. Link

  • Umicore. (n.d.). Metathesis Catalysts User Guide. Retrieved from

Sources

Technical Application Note: 2-Ethylpent-4-enoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 2-Ethylpent-4-enoic acid (2-EPEA) , a critical


-unsaturated carboxylic acid used as a structural scaffold in the development of anticonvulsants (Valproic Acid analogues) and Histone Deacetylase (HDAC) inhibitors.

Introduction & Chemical Profile

2-Ethylpent-4-enoic acid (CAS: 1575-73-1) serves as a versatile "privileged structure" in medicinal chemistry. It is structurally homologous to Valproic Acid (VPA) , differing only by the presence of a terminal alkene and the chain length symmetry.[1] This unsaturation provides a reactive handle for late-stage diversification (e.g., iodolactonization, metathesis, or hydroboration), making it superior to saturated analogues for Structure-Activity Relationship (SAR) studies.[1]

Key Pharmaceutical Applications
  • HDAC Inhibitor Precursor: The terminal alkene allows for the attachment of "cap groups" in the synthesis of hydroxamic acid-based HDAC inhibitors, which target epigenetic regulation in cancer and neurology.[1]

  • Valproic Acid (VPA) Analogues: Used to synthesize "Second Generation" VPA derivatives (e.g., 4-ene-VPA analogues) to study hepatotoxicity mechanisms associated with

    
    -oxidation and metabolic activation.
    
  • Chiral Building Block: The C2 position is a prochiral center.[1] Resolution or enantioselective synthesis of 2-EPEA yields chiral synthons for complex natural products.

PropertyData
IUPAC Name 2-Ethylpent-4-enoic acid
Molecular Formula C

H

O

Molecular Weight 128.17 g/mol
Boiling Point ~215°C (at 760 mmHg) / 105-108°C (at 15 mmHg)
Solubility Soluble in ethanol, DMSO, DCM; sparingly soluble in water.[2]
Appearance Colorless to pale yellow oil.

Core Synthesis Protocol: Modified Malonic Ester Route

Rationale: While the Johnson-Claisen rearrangement is common for


-unsaturated esters, it requires specific orthoesters to achieve the C2-ethyl branch. The Malonic Ester Synthesis  is selected here as the industry-standard protocol due to its scalability, cost-effectiveness, and reliable access to the C2-quaternary center prior to decarboxylation.
Reagents & Equipment[1][3]
  • Starting Material: Diethyl ethylmalonate (CAS: 133-13-1).

  • Alkylating Agent: Allyl bromide (CAS: 106-95-6).

  • Base: Sodium Ethoxide (21% wt in Ethanol).

  • Solvents: Absolute Ethanol, MTBE (extraction), 6M HCl.[1]

  • Equipment: 3-neck RBF, Reflux condenser, Addition funnel, Inert gas (N

    
    ) line.[1]
    
Step-by-Step Methodology
Phase A: Alkylation (Formation of the Quaternary Center)[1]
  • Inert Atmosphere: Flame-dry a 500 mL 3-neck flask and purge with Nitrogen.

  • Enolate Formation: Charge the flask with Sodium Ethoxide solution (1.1 eq).[1] Cool to 0°C. Dropwise add Diethyl ethylmalonate (1.0 eq) over 30 minutes.

    • Mechanism:[2][3][4][5][6] The ethoxide deprotonates the

      
      -carbon (pKa ~13), generating a nucleophilic enolate.
      
  • Allylation: Add Allyl bromide (1.2 eq) dropwise. Maintain temperature

    
     to prevent poly-alkylation side products.
    
  • Reflux: Warm to room temperature, then reflux (80°C) for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1) until the starting malonate is consumed.[1]

  • Workup: Remove ethanol under reduced pressure. Resuspend residue in water and extract with MTBE.[1] Dry organic layer (MgSO

    
    ) and concentrate to yield Diethyl 2-allyl-2-ethylmalonate .
    
Phase B: Hydrolysis & Decarboxylation[1]
  • Saponification: Dissolve the diester intermediate in 20% NaOH (aq) (4.0 eq). Reflux vigorously for 12 hours.

    • Checkpoint: The solution should become homogeneous as the dicarboxylate salt forms.[1]

  • Acidification: Cool to 0°C. Acidify with 6M HCl to pH 1. The dicarboxylic acid (2-allyl-2-ethylmalonic acid) may precipitate or oil out. Extract with MTBE.

  • Thermal Decarboxylation: Concentrate the extract to obtain the crude dicarboxylic acid.[1] Transfer to a round-bottom flask configured for distillation.

  • Heat Drive: Heat the neat oil to 160-180°C under a gentle stream of Nitrogen.

    • Observation: CO

      
       evolution will be vigorous.
      
    • Mechanism:[3][4][5][6] The reaction proceeds via a cyclic 6-membered transition state, ejecting CO

      
       to form the enol, which tautomerizes to the carboxylic acid.[1]
      
  • Purification: Vacuum distill the resulting oil (approx. 105°C @ 15 mmHg) to obtain pure 2-Ethylpent-4-enoic acid .

Diagram: Synthesis Workflow

G Start Diethyl ethylmalonate Enolate Enolate Intermediate Start->Enolate NaOEt, 0°C Diester Diethyl 2-allyl-2-ethylmalonate Enolate->Diester Allyl Bromide Reflux DiAcid Dicarboxylic Acid Diester->DiAcid NaOH (aq) then HCl Product 2-Ethylpent-4-enoic acid (Target) DiAcid->Product 180°C -CO2 (Decarboxylation)

Figure 1: Step-wise synthesis of 2-EPEA via the Malonic Ester pathway.

Downstream Application: Synthesis of HDAC Inhibitor Scaffolds

Context: 2-EPEA is frequently converted into hydroxamic acids to inhibit Histone Deacetylases. The ethyl group provides hydrophobic bulk for the enzyme's "cap" region, while the alkene allows for linker optimization.[1]

Protocol: Hydroxamic Acid Coupling[1]
  • Activation: Dissolve 2-EPEA (1.0 eq) in anhydrous DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Coupling: Add Hydroxylamine hydrochloride (NH

    
    OH·HCl, 2.0 eq) and TEA  (3.0 eq).[1]
    
    • Note: A large excess of hydroxylamine is required to prevent O-acylation.

  • Reaction: Stir at Room Temp for 12 hours.

  • Purification: Dilute with EtOAc, wash with sat. NaHCO

    
     and Brine.[1] Purify via silica gel chromatography (5% MeOH in DCM).
    
  • Result: N-Hydroxy-2-ethylpent-4-enamide (Active HDAC inhibitor pharmacophore).

Diagram: Metabolic & Functional Logic

G VPA Valproic Acid (VPA) (Anticonvulsant) EPEA 2-Ethylpent-4-enoic Acid (Precursor) VPA->EPEA Structural Homology (Unsaturated Analog) Lactone Iodolactone (Chiral Synthon) EPEA->Lactone I2, NaHCO3 (Iodolactonization) HDAC Hydroxamic Acid Deriv. (HDAC Inhibitor) EPEA->HDAC NH2OH coupling Metab Toxic Metabolite Studies (4-ene-VPA analogs) EPEA->Metab In vivo Oxidation Models

Figure 2: Functional diversification of 2-EPEA in pharmaceutical research.

Quality Control & Safety

Analytical Parameters
  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       11.5 (s, 1H, -COOH)[1]
      
    • 
       5.7-5.8 (m, 1H, -CH=)[1]
      
    • 
       5.0-5.1 (m, 2H, =CH
      
      
      
      )[1]
    • 
       2.3-2.4 (m, 1H, 
      
      
      
      -CH)[1]
    • 
       2.1-2.3 (m, 2H, Allylic CH
      
      
      
      )[1]
    • 
       1.5-1.7 (m, 2H, Ethyl CH
      
      
      
      )[1]
    • 
       0.9 (t, 3H, Ethyl CH
      
      
      
      )[1]
  • Purity: Must be

    
     by GC (FID) for biological assays to avoid interference from isomeric impurities.
    
Handling Precautions[1][9]
  • Corrosivity: 2-EPEA is a carboxylic acid; causes skin irritation and serious eye damage. Wear nitrile gloves and eye protection.[1]

  • Volatility: The compound has a distinct, unpleasant fatty-acid odor. Handle in a fume hood.

  • Storage: Store at 2-8°C under Nitrogen. The terminal alkene is susceptible to slow oxidation over prolonged periods.[1]

References

  • Biosynth. (n.d.). 2-Ethylpent-4-enoic acid | 1575-73-1.[7][8][9][10] Retrieved from

  • National Institutes of Health (NIH). (1986). Synthesis and evaluation of amino analogues of valproic acid. PubMed.[11] Retrieved from

  • Google Patents. (2004). Valproic acid analogues and pharmaceutical compositions thereof (WO2004054957A2). Retrieved from

  • Google Patents. (2011). Inhibitors of Histone Deacetylase (US Patent App). Retrieved from

  • Sigma-Aldrich. (n.d.). 2-ethylpent-4-enoic acid Safety Data Sheet. Retrieved from

Sources

Functionalization of terminal alkene in 2-ethylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Ethylpent-4-enoic Acid

Executive Summary & Strategic Value

2-Ethylpent-4-enoic acid (CAS: 1575-73-1) is a high-value bifunctional scaffold in drug discovery, particularly within the development of Histone Deacetylase (HDAC) inhibitors and GABAergic agents.[1] Structurally analogous to the antiepileptic drug Valproic Acid (VPA), this unsaturated derivative offers a unique "handle"—the terminal alkene—for late-stage diversification.[1]

Unlike saturated lipid chains, the terminal alkene at C4 allows researchers to:

  • Introduce Chirality: Via stereoselective iodolactonization.[1]

  • Modulate Lipophilicity: Via cross-metathesis to extend the carbon chain.

  • Create Heterocycles: Via intramolecular cyclization to

    
    - or 
    
    
    
    -lactones.[1]

This guide details three robust, self-validating protocols to functionalize the terminal alkene, transforming this simple building block into complex pharmaceutical intermediates.

Chemical Profile & Reactivity Map

PropertyDataSignificance
Formula

Bifunctional: Carboxylic Acid + Terminal Alkene
MW 128.17 g/mol Low MW allows for fragment-based drug design (FBDD).[1]
Boiling Point ~215°C (est)Non-volatile enough for standard workups; amenable to GC monitoring.[1]
Key Motif

-unsaturation
Ideal spacing for 5-exo-trig cyclizations (Lactone formation).[1]
Visualizing the Divergent Workflow

The following diagram illustrates the three core pathways covered in this guide.

DivergentSynthesis Start 2-Ethylpent-4-enoic Acid (Starting Material) Path1 Pathway A: Iodolactonization Start->Path1 I2, NaHCO3 Path2 Pathway B: Hydroboration-Oxidation Start->Path2 1. BH3 2. H2O2, NaOH Path3 Pathway C: Cross-Metathesis Start->Path3 Grubbs II Acrylates/Olefins Prod1 5-(Iodomethyl)-3-ethyl- dihydrofuran-2(3H)-one (Chiral u03b3-Lactone) Path1->Prod1 5-exo-trig Prod2 5-Hydroxy-2-ethylpentanoic acid (u03b4-Lactone Precursor) Path2->Prod2 Anti-Markovnikov Prod3 Chain-Extended Analogs (Lipid Tail Tuning) Path3->Prod3 C-C Bond Formation

Figure 1: Divergent synthesis map showing the transformation of the alkene handle into lactones, alcohols, and extended chains.[1]

Detailed Experimental Protocols

Protocol A: Stereoselective Iodolactonization

Objective: Synthesis of trans-3-ethyl-5-(iodomethyl)dihydrofuran-2(3H)-one. Mechanism: 5-exo-trig electrophilic cyclization.[1] The 2-ethyl substituent induces diastereoselectivity via 1,3-allylic strain in the transition state.[1]

Reagents:

  • 2-Ethylpent-4-enoic acid (1.0 equiv)[1]

  • Iodine (

    
    ) (2.0 equiv)[1]
    
  • Sodium Bicarbonate (

    
    ) (3.0 equiv)[1]
    
  • Acetonitrile (

    
    ) (0.1 M concentration)[1]
    
  • Sodium Thiosulfate (sat.[1] aq.)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 2-ethylpent-4-enoic acid (1.28 g, 10 mmol) in acetonitrile (100 mL).

  • Base Addition: Add solid

    
     (2.52 g, 30 mmol). Cool the suspension to 0°C in an ice bath.
    
  • Cyclization: Add iodine (

    
    ) (5.08 g, 20 mmol) portion-wise over 15 minutes.
    
    • Expert Insight: Slow addition prevents iodine sublimation and ensures kinetic control, though thermodynamic equilibration often yields the trans-lactone as the major product over time [1].[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The acid spot will disappear, and a less polar lactone spot will appear.[1]

  • Quench: Pour the mixture into a separatory funnel containing sat. aq.

    
     (50 mL) to reduce excess iodine (color change from dark brown to colorless).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

Self-Validating Check:

  • 1H NMR Diagnostic: Look for the disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of the iodomethyl signal (

    
     ~3.2–3.4 ppm) and the methine proton at the lactone C5 position (
    
    
    
    ~4.5 ppm).[1]
Protocol B: Anti-Markovnikov Hydroboration-Oxidation

Objective: Synthesis of 2-ethyl-5-hydroxypentanoic acid (spontaneous


-lactone former).
Application:  Creates a linear linker or a 6-membered lactone, distinct from the 5-membered ring in Protocol A.

Reagents:

  • 2-Ethylpent-4-enoic acid (1.0 equiv)[1]

  • 9-BBN (0.5 M in THF) or

    
     (1.0 M)[1]
    
  • 
     (30% aq.)[1]
    
  • NaOH (3.0 M aq.)[1]

Step-by-Step Procedure:

  • Hydroboration: Under Argon atmosphere, cool a solution of 2-ethylpent-4-enoic acid (10 mmol) in anhydrous THF (20 mL) to 0°C.

  • Reagent Addition: Dropwise add

    
     (1.0 M, 11 mL, 1.1 equiv).
    
    • Expert Insight: The carboxylic acid proton will react with the first equivalent of hydride to form the acyloxyborane, which directs the intramolecular hydroboration.[1] Using excess reagent ensures complete alkene reduction [2].[1]

  • Stir: Warm to room temperature and stir for 3 hours.

  • Oxidation: Cool back to 0°C. CAREFULLY add NaOH (3.0 M, 10 mL) followed by dropwise addition of

    
     (30%, 5 mL). Exothermic reaction. 
    
  • Workup: Acidify carefully with 1M HCl to pH ~3. Extract with EtOAc.[1]

  • Outcome: The product often spontaneously cyclizes to the

    
    -lactone (6-ethyltetrahydro-2H-pyran-2-one) upon concentration or exposure to acid.[1]
    
Protocol C: Late-Stage Cross-Metathesis

Objective: Chain extension to synthesize lipophilic HDAC inhibitor analogs. Challenge: Free carboxylic acids can sometimes poison ruthenium catalysts.[1] Solution: In situ protection or use of acid-tolerant Grubbs-Hoveyda II catalyst.[1]

Reagents:

  • 2-Ethylpent-4-enoic acid (1.0 equiv)[1]

  • Methyl Acrylate (excess, 5.0 equiv) – Type II Olefin Partner[1]

  • Grubbs Catalyst 2nd Generation (2-5 mol%)[1]

  • Dichloromethane (DCM), degassed.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 2-ethylpent-4-enoic acid (10 mmol) and Methyl Acrylate (50 mmol) in degassed DCM (50 mL).

    • Expert Insight: High dilution helps prevent homodimerization of the starting material.[1]

  • Catalysis: Add Grubbs II catalyst (170 mg, 2 mol%).

  • Reflux: Heat to reflux (40°C) for 12–24 hours under an inert atmosphere (Nitrogen/Argon).

  • Workup: Filter through a pad of Celite to remove ruthenium residues.[1] Concentrate the filtrate.

  • Purification: The product will be the

    
    -unsaturated diester (if the acid was esterified) or the acid-ester.[1] Purification via silica gel chromatography is required to separate the cross-product from homodimers.[1]
    

Mechanistic Insight: Stereocontrol in Iodolactonization

Understanding the stereochemical outcome is vital for drug design.[1] The 2-ethyl substituent creates a chiral center.[1] During iodolactonization, the relative stereochemistry is determined by the transition state that minimizes steric clash between the ethyl group and the incoming electrophile.[1]

Mechanism Step1 Activation: Alkene attacks I2 Forms Iodonium Ion Step2 Transition State: Carboxylate Oxygen attacks backside of Iodonium Step1->Step2 5-exo-trig cyclization Step3 Product Formation: Trans-Lactone (Major) (Thermodynamic Product) Step2->Step3 Anti-addition Note Note: 2-Ethyl group orients pseudo-equatorially to minimize 1,3-allylic strain. Step2->Note

Figure 2: Mechanistic flow of the iodolactonization, highlighting the origin of stereoselectivity.

References

  • Bartlett, P. A. ; Richardson, D. P.; Myerson, J. "Stereochemical control in the iodolactonization of acyclic olefinic acids."[1] Journal of the American Chemical Society, 1984 , 106(15), 4198–4209.[1] [1]

  • Brown, H. C. ; Chen, J. C. "Hydroboration-oxidation of unsaturated acids."[1] Journal of Organic Chemistry, 1981 , 46(19), 3978.[1] [1]

  • Chatterjee, A. K. ; Choi, T. L.; Sanders, D. P.; Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis."[1] Journal of the American Chemical Society, 2003 , 125(37), 11360–11370.[1] [1]

  • Bialer, M. ; et al. "Pharmacokinetics and metabolism of the valproic acid isomer 2-ethyl-4-pentenoic acid."[1] Biopharmaceutics & Drug Disposition, 1990 , 11(1), 1-10.[1] [1]

Sources

Reaction conditions for 2-ethylpent-4-enoic acid Michael addition

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Reaction Conditions for the Michael Addition of 2-Ethylpent-4-enoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Harnessing the Carboxylate Enolate: A Guide to the Michael Addition of 2-Ethylpent-4-enoic Acid

Abstract

The Michael addition, a cornerstone of carbon-carbon bond formation, offers a powerful method for constructing complex molecular architectures.[1] While traditionally employing doubly activated methylene compounds, the use of simple carboxylate enolates, such as that derived from 2-ethylpent-4-enoic acid, presents a synthetically valuable yet nuanced challenge. This application note provides a comprehensive guide for researchers on the principles, critical parameters, and execution of the Michael addition using 2-ethylpent-4-enoic acid as the Michael donor. We delve into the mechanistic rationale behind experimental choices, offer a detailed, self-validating protocol for a representative reaction, and provide insights into data analysis and troubleshooting to enable the successful application of this methodology in research and development settings.

Mechanistic Principles: Activating the Carboxylic Acid Donor

The Michael reaction is a conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael acceptor.[1] The overall process is thermodynamically driven by the formation of a stable C-C single bond at the expense of a weaker C-C pi bond.[2]

The reaction proceeds through three fundamental steps:

  • Deprotonation: A base abstracts the acidic α-proton of the Michael donor to form a resonance-stabilized enolate.[2]

  • Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the Michael acceptor.[1]

  • Protonation: The resulting enolate intermediate is protonated by the solvent or a proton source to yield the final 1,5-dicarbonyl (or related) product.[2]

For 2-ethylpent-4-enoic acid, the key challenge is the initial deprotonation. The α-proton is significantly less acidic than those in classic Michael donors like malonic esters.[3] Therefore, a sufficiently strong, non-nucleophilic base is required to generate the corresponding carboxylate enolate in situ without competing side reactions.

Caption: General mechanism of the Michael Addition with 2-ethylpent-4-enoic acid.

Critical Parameters for Reaction Optimization

The success of the Michael addition with a less-activated donor like 2-ethylpent-4-enoic acid hinges on the careful selection of reaction conditions. Each parameter must be optimized to favor the desired 1,4-addition pathway.

2.1. Choice of Base: The Decisive Factor

The base must be strong enough to deprotonate the α-carbon but should not be overly nucleophilic to avoid direct 1,2-addition to the acceptor's carbonyl group.

  • Strong, Non-Nucleophilic Bases (Recommended): Lithium diisopropylamide (LDA) is often the base of choice. It is exceptionally strong, ensuring complete and rapid enolate formation, while its steric bulk minimizes nucleophilic attack on the Michael acceptor.[2] Other lithium amides like lithium bis(trimethylsilyl)amide (LiHMDS) are also effective.

  • Metal Hydrides (Use with Caution): Sodium hydride (NaH) can be used but may lead to slower and less clean reactions due to its heterogeneous nature and lower reactivity.

  • Alkoxides (Generally Avoid): Bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are often not strong enough for complete deprotonation and can act as nucleophiles themselves, leading to undesired transesterification if the acceptor is an ester, or direct addition.

  • Organocatalysts: For asymmetric variants, bifunctional catalysts like chiral thioureas can activate both the nucleophile and electrophile, enabling the reaction under milder conditions, often with high enantioselectivity.[4]

2.2. Michael Acceptor Selection

The reactivity of the Michael acceptor is critical. Highly electrophilic acceptors are more likely to undergo successful addition.

  • Nitroalkenes: Compounds like β-nitrostyrene are excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. Reactions with nitroalkenes often proceed with high yields.[5]

  • α,β-Unsaturated Ketones: Enones such as methyl vinyl ketone (MVK) and cyclohexenone are common and effective acceptors. Steric hindrance around the carbonyl group can further suppress competitive 1,2-addition.[6]

  • α,β-Unsaturated Esters & Nitriles: Acrylates (e.g., methyl acrylate) and acrylonitrile are also viable but are generally less reactive than enones or nitroalkenes.

2.3. Solvent Effects

The solvent plays a crucial role in stabilizing the enolate and mediating the reaction.

  • Polar Aprotic Solvents: Tetrahydrofuran (THF) is the most common and highly recommended solvent, especially when using lithium-based reagents like LDA. It is inert under the reaction conditions and effectively solvates the lithium cation. Other ethers like diethyl ether are also suitable.

  • Non-polar Solvents: Solvents like toluene may be used, particularly in organocatalyzed reactions.[7]

  • Protic Solvents (Avoid): Protic solvents such as ethanol or water will quench the enolate and must be rigorously excluded from the reaction mixture until the workup stage.

2.4. Temperature Control

Precise temperature control is essential for selectivity.

  • Enolate Formation: This step is typically performed at low temperatures (e.g., -78 °C using a dry ice/acetone bath) to prevent enolate decomposition and undesired side reactions.

  • Michael Addition: The addition itself is often allowed to proceed at low temperatures, slowly warming to 0 °C or room temperature to ensure the reaction goes to completion. Low temperatures favor the thermodynamically more stable 1,4-adduct over the kinetically favored but often reversible 1,2-adduct.[2]

Standardized Protocol: Michael Addition to a Nitroalkene

This section provides a representative, self-validating protocol for the addition of 2-ethylpent-4-enoic acid to trans-β-nitrostyrene. This protocol includes in-process controls (TLC monitoring) and detailed workup and characterization steps.

Workflow A 1. Setup & Inert Atmosphere (Dry glassware, N₂/Ar) B 2. Prepare Donor Solution (Acid in dry THF) A->B C 3. Prepare LDA Solution (n-BuLi + Diisopropylamine in THF at -78°C) A->C D 4. Enolate Formation (Add Donor to LDA at -78°C, stir 30 min) B->D C->D E 5. Add Michael Acceptor (Nitrostyrene in THF, add dropwise at -78°C) D->E F 6. Reaction Monitoring (Warm to RT, monitor by TLC) E->F G 7. Aqueous Workup (Quench with sat. NH₄Cl, acidify with HCl) F->G Reaction Complete H 8. Extraction (Extract with EtOAc, wash with brine) G->H I 9. Purification (Dry over Na₂SO₄, concentrate, purify by column chromatography) H->I J 10. Characterization (¹H NMR, ¹³C NMR, HRMS, IR) I->J

Caption: Experimental workflow for the Michael addition protocol.

3.1. Materials and Equipment

  • Reagents: 2-ethylpent-4-enoic acid, trans-β-nitrostyrene, Diisopropylamine, n-Butyllithium (n-BuLi, 2.5 M in hexanes), Anhydrous Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Hexanes, Saturated aqueous ammonium chloride (NH₄Cl), 1 M Hydrochloric acid (HCl), Saturated aqueous sodium chloride (brine), Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, syringes, needles, rubber septa, nitrogen or argon gas line with manifold, low-temperature thermometer, dry ice/acetone bath, separatory funnel, rotary evaporator, glass column for chromatography, silica gel (200-300 mesh), TLC plates.

3.2. Experimental Procedure

Self-Validation Note: All glassware must be oven- or flame-dried and cooled under an inert atmosphere (N₂ or Ar) to exclude moisture, which would quench the strong base.

  • LDA Preparation (In situ): To a dry 100 mL round-bottom flask under N₂, add anhydrous THF (20 mL) and diisopropylamine (1.2 eq, e.g., 1.68 mL for a 10 mmol scale reaction). Cool the solution to -78 °C. Slowly add n-BuLi (1.15 eq, e.g., 4.6 mL of 2.5 M solution) dropwise via syringe. Stir the colorless solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: In a separate dry flask, dissolve 2-ethylpent-4-enoic acid (1.0 eq, e.g., 1.28 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the freshly prepared LDA solution at -78 °C. A color change may be observed. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the dianion (carboxylate and enolate).

  • Michael Addition: Dissolve trans-β-nitrostyrene (1.05 eq, e.g., 1.57 g, 10.5 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the enolate mixture at -78 °C.

  • Reaction and Monitoring: After the addition is complete, maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 4-12 hours.

    • In-Process Control: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to the starting acid has been consumed.

  • Workup: Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl (20 mL). Acidify the mixture to pH ~2 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel (using a gradient eluent, e.g., starting with 9:1 Hexanes:EtOAc) to afford the pure Michael adduct.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. The presence of two new diastereotopic protons in the NMR spectrum will confirm the successful addition.

Data Analysis and Interpretation

The outcome of the reaction should be evaluated based on yield and selectivity. Since the product contains at least two stereocenters, diastereoselectivity is a key consideration.

Entry Base (eq) Acceptor Solvent Temp (°C) Typical Yield (%) Key Observations & Rationale
1LDA (1.15)β-NitrostyreneTHF-78 to RT75-90%Optimal Conditions. Strong, bulky base ensures clean enolate formation. Highly activated acceptor leads to good yield.[2]
2LiHMDS (1.15)Methyl Vinyl KetoneTHF-78 to RT70-85%Similar to LDA, provides good results. MVK is slightly less reactive than nitroalkenes but still effective.
3NaH (1.2)β-NitrostyreneTHF/DMF0 to RT40-60%Lower yield due to incomplete deprotonation and heterogeneous conditions. Slower reaction rates are common.
4KOtBu (1.2)Methyl Acrylatet-BuOHRT<20%Poor Result. Base is not strong enough for efficient deprotonation. Protic solvent quenches the enolate. Potential for side reactions.[3]
5Chiral Thiourea (0.1)β-NitrostyreneToluene-2080-95%Asymmetric Approach. Can provide high yield and high enantioselectivity (ee). Milder conditions are possible.[4]

Troubleshooting and Advanced Considerations

  • Low or No Yield: The primary cause is often incomplete deprotonation or the presence of moisture. Ensure the base is active, reagents are pure, and the reaction is performed under strictly anhydrous conditions.

  • Polymerization of Acceptor: Some Michael acceptors, particularly acrylates, can polymerize under basic conditions. This can be minimized by maintaining low temperatures and adding the acceptor solution slowly to the enolate.

  • Formation of 1,2-Adduct: If a 1,2-addition product is observed, it indicates the nucleophile is too "hard" or the reaction temperature is too high. Ensure a bulky, non-nucleophilic base (like LDA) is used at low temperatures.[3]

  • Diastereoselectivity: The addition will create a new stereocenter, leading to a mixture of diastereomers. The ratio is influenced by the steric bulk of the reactants and the reaction conditions. Chiral auxiliaries or catalysts can be employed to control this outcome.[8]

Conclusion

The Michael addition of 2-ethylpent-4-enoic acid is a highly effective method for C-C bond formation, provided that reaction conditions are carefully controlled. The selection of a strong, non-nucleophilic base, an activated Michael acceptor, and anhydrous polar aprotic solvents at low temperatures are paramount for success. By following the principles and protocols outlined in this guide, researchers can reliably implement this reaction to synthesize complex molecular targets relevant to pharmaceutical and materials science.

References

  • JoVE. (2023). Conjugate Addition of Enolates: Michael Addition. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. Available at: [Link]

  • MDPI. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Available at: [Link]

  • NROChemistry. (n.d.). Michael Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Available at: [Link]

  • Gellman, S. H., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Available at: [Link]

  • Ishihara, K., et al. (2014). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. Available at: [Link]

  • The Journal of Organic Chemistry. (2021). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. Available at: [Link]

  • MDPI. (2012). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Available at: [Link]

  • Seebach, D., et al. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing polymerization of 2-ethylpent-4-enoic acid during distillation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EPEA-DIST-001 Topic: Prevention of Radical Polymerization During Thermal Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are likely reading this because your distillation flask, which previously contained crude 2-ethylpent-4-enoic acid (EPEA) , has converted into an insoluble, cross-linked gel. This is a common failure mode in the synthesis of Valproic acid analogs.

The terminal alkene at the C4 position makes EPEA highly susceptible to thermally induced radical polymerization. Unlike internal alkenes, this terminal vinyl group (


) possesses a low activation energy for radical attack. When you combine heat (distillation) with the removal of oxygen (vacuum), you create the perfect storm for "runaway polymerization."

This guide does not just list steps; it builds a self-validating system to ensure your product remains a liquid monomer.

Module 1: The Chemistry of Failure

Why did it polymerize?

Polymerization during distillation is rarely random; it is a consequence of Radical Chain Theory .

  • Initiation: Heat causes trace peroxides or metal ions (from stainless steel) to generate free radicals.

  • Propagation: These radicals attack the terminal double bond of EPEA.

  • The "Popcorn" Effect: Because EPEA is a carboxylic acid, it can form hydrogen-bonded dimers. If a radical chain propagates through these dimers, the effective molecular weight explodes exponentially, leading to rapid gelation (often called "popcorn polymerization" due to its appearance).

Visualizing the Threat

The following diagram illustrates the kinetic pathway you are trying to interrupt.

PolymerizationMechanism Heat Heat (>100°C) Initiator Trace Peroxides / Metal Ions Heat->Initiator Activates Radical Free Radical (R•) Initiator->Radical Generates EPEA 2-Ethylpent-4-enoic Acid (Monomer) Radical->EPEA Attacks Vinyl Group Chain Propagating Chain (M•) EPEA->Chain Propagation Chain->EPEA Chain Growth Gel Cross-linked Polymer (GUNK) Chain->Gel Termination/Cross-linking

Figure 1: The radical polymerization cascade. Your goal is to break the link between "Radical" and "EPEA".

Module 2: Inhibitor Selection (The Oxygen Paradox)

CRITICAL WARNING: The most common error in distilling EPEA is selecting the wrong inhibitor for the vacuum level used.

  • MEHQ (Hydroquinone monomethyl ether) is the industry standard, but it is a "suicide inhibitor" that requires dissolved Oxygen (

    
    ) to function. If you run a high vacuum (<10 mmHg) without an air bleed, you strip the oxygen, rendering MEHQ useless.
    
  • Phenothiazine (PTZ) acts anaerobically (without oxygen). It is superior for high-vacuum distillations where air cannot be introduced.

Inhibitor Decision Matrix
FeatureMEHQ (The Aerobic Choice)Phenothiazine (The Anaerobic Choice)
Mechanism Reacts with radical +

to form stable quinone.
Acts as an alkyl radical trap (H-donor).
Requirement MUST have dissolved oxygen (Air sparge/bleed).Works under strict vacuum / Nitrogen.
Distillation Pressure Best for >20 mmHg (allows air bleed).Best for <10 mmHg (strict vacuum).
Pot Concentration 500 – 1000 ppm200 – 500 ppm
Color Impact Low (Distillate remains clear).High (Can distill over colored; turns green/black).

Module 3: The Validated Distillation Protocol

This protocol is designed for a High-Vacuum / Phenothiazine system, which is safer for EPEA due to its high boiling point (~194°C at atm).

Prerequisites
  • Target Vacuum: 10–15 mmHg

  • Target Boiling Point: 83–85°C (at 12 mmHg)

  • Inhibitor: Phenothiazine (PTZ)[1][2][3][4]

  • Equipment: Glassware (preferred) or Passivated Stainless Steel. Avoid Copper or Rusty Iron.

Step-by-Step Workflow
  • The "Pot" Preparation (Inhibition):

    • Load crude EPEA into the boiling flask.

    • Add Phenothiazine (PTZ) at 500 ppm (0.5g per kg of crude).

    • Why? PTZ has low volatility. It will remain in the pot to prevent the bulk liquid from turning into a solid puck.

  • The "Column" Protection (Vapor Phase):

    • Risk: The vapor rising up the column has no inhibitor. If it condenses on the packing, it will polymerize.

    • Solution: Add a "sacrificial" volatile inhibitor or use Copper wool packing.

    • Action: Place a small plug of Copper Wool at the base of the distillation head. Copper acts as a mild radical scavenger for the vapor stream.

  • Vacuum Application (The Hysteresis Check):

    • Apply vacuum before heating.

    • Stabilize pressure at 10–12 mmHg .

    • Self-Validation: If the system cannot hold <15 mmHg cold, DO NOT HEAT . A leak means higher boiling temperatures, which exponentially increases polymerization risk.

  • Thermal Ramp:

    • Heat the oil bath to 110°C (approx. 20-25°C delta T above expected bp).

    • Monitor the head temperature. EPEA should distill at 83–85°C .

    • Critical Stop: If the pot temperature exceeds 140°C and no distillation occurs, stop. You are cooking the polymer.

  • Collection:

    • Collect the main fraction.

    • Immediately add 50-100 ppm MEHQ to the receiving flask to stabilize the purified monomer for storage.

Module 4: Troubleshooting & FAQ

Q: My distillate is turning slightly green. Is it ruined? A: No. If you used Phenothiazine, trace amounts can carry over (sublime) or codistill. The green color is characteristic of oxidized PTZ. It can usually be removed by a simple flash filtration through silica or activated carbon, or ignored if the next step is robust.

Q: The column flooded and then solidified. What happened? A: You likely experienced "Vapor Phase Polymerization."[5] The inhibitor in the pot (PTZ) does not evaporate. The vapor is unprotected.

  • Fix: Insulate the column better to prevent refluxing (reflux = time for radicals to form). Use a shorter path distillation head.

Q: Can I use MEHQ instead? A: Only if you use an Air Bleed . You must introduce a capillary tube allowing a tiny stream of bubbles (air) into the boiling liquid.

  • Warning: This degrades the vacuum level (raising the bp) and introduces oxygen which can oxidize the aldehyde/acid functionality. PTZ is generally safer for this specific molecule.

Workflow Visualization

DistillationLogic Start Start Distillation Setup VacCheck Can you hold <15 mmHg? Start->VacCheck HighVac High Vacuum Mode (Anaerobic) VacCheck->HighVac Yes LowVac Moderate Vacuum Mode (>20 mmHg) VacCheck->LowVac No Inhibitor1 Add Phenothiazine (500ppm) + Copper Wool in Head HighVac->Inhibitor1 Distill Begin Heating (Max Bath 130°C) Inhibitor1->Distill Inhibitor2 Add MEHQ (1000ppm) + CAPILLARY AIR BLEED LowVac->Inhibitor2 Inhibitor2->Distill Receiver Receiver Flask (Stabilize with MEHQ) Distill->Receiver

Figure 2: Decision tree for selecting the correct inhibitor system based on vacuum capability.

References

  • NIST Chemistry WebBook. (n.d.). 4-Pentenoic acid, ethyl ester Thermochemical Data. National Institute of Standards and Technology.[6] Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4-methylpent-3-enoic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for distillation of sensitive unsaturated acids. Retrieved from [Link]

Sources

Technical Support Guide: Inhibitor Removal from 2-Ethylpent-4-enoic Acid and Related Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the removal of polymerization inhibitors from 2-ethylpent-4-enoic acid and structurally similar unsaturated monomers. We will delve into the fundamental reasons for inhibitor removal, detail field-proven methodologies, and offer troubleshooting advice to ensure the success and reproducibility of your chemical reactions.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the foundational questions regarding the presence and removal of inhibitors. Understanding these principles is crucial for making informed decisions in your experimental design.

Q1: Why is there an inhibitor in my 2-ethylpent-4-enoic acid reagent?

Unsaturated molecules, particularly those containing activated double bonds like acrylic acids and styrenes, are susceptible to spontaneous, often exothermic, polymerization during shipping and storage.[1] To ensure chemical stability and extend shelf life, manufacturers add small quantities (typically in parts-per-million, ppm) of radical-scavenging compounds that act as polymerization inhibitors.[1]

Q2: Is it always necessary to remove the inhibitor before my reaction?

The necessity of inhibitor removal is dictated by your reaction's mechanism and desired outcome.

  • Removal is CRITICAL for:

    • Free-Radical Reactions: If your experiment involves a free-radical initiator (e.g., AIBN, benzoyl peroxide), the inhibitor will quench the initial radicals formed, reducing the initiator's efficiency and leading to unpredictable initiation periods or complete reaction failure.[1]

    • High-Purity Polymer Synthesis: For controlled polymerizations where predictable molecular weight and conversion are essential, the presence of an inhibitor is unacceptable.[1]

    • Catalytic Reactions: Some organometallic catalysts can be deactivated by inhibitors.

  • Removal may NOT be necessary for:

    • Industrial-Grade, Bulk Polymerizations: In some large-scale industrial processes, the effect of the inhibitor is overcome by simply using a higher concentration of the initiator.[1] This approach is generally unsuitable for precise laboratory-scale work.

    • Reactions Not Involving the Alkene: If your reaction exclusively targets the carboxylic acid group and the conditions do not promote polymerization, you may be able to proceed without inhibitor removal. However, a risk assessment is strongly advised.

Q3: What are the common inhibitors I might encounter?

The inhibitors used are typically phenolic compounds, which are effective radical scavengers. The specific inhibitor in your reagent should be listed on the bottle's label and in the supplier's Safety Data Sheet (SDS).

Inhibitor NameAbbreviationStructureKey Characteristics
Hydroquinone HQPhenolic, acidicOne of the most common general-purpose inhibitors.
Monomethyl Ether of Hydroquinone MEHQPhenolic, acidicAlso known as 4-methoxyphenol. Very common for acrylates and methacrylates.[1][2]
4-tert-Butylcatechol TBCPhenolic, acidicOften used for styrene and butadiene. Requires the presence of oxygen to be effective.[2][3]
Phenothiazine PTZNon-phenolicA highly effective, non-phenolic inhibitor sometimes used for acrylic acid.[4]

Q4: What are the primary risks associated with handling inhibitor-free unsaturated acids?

Once the inhibitor is removed, the purified monomer is highly susceptible to polymerization.[5] This can be triggered by heat, light, or incidental impurities.[1] The resulting polymerization can be rapid and highly exothermic, potentially leading to a dangerous pressure buildup in a sealed container—an event that can be almost explosive.[1] Therefore, inhibitor-free monomers must be used immediately after purification . If short-term storage is unavoidable, it should be done at low temperatures (e.g., in a refrigerator or freezer, depending on the monomer's freezing point) and in the dark for a minimal amount of time.[2][6]

Section 2: Methodologies & Troubleshooting

This section provides detailed protocols for common inhibitor removal techniques. The choice of method depends on the inhibitor type, the scale of your experiment, and the required purity of the final product.

Decision Workflow for Inhibitor Removal

The following diagram outlines a logical workflow to help you select the most appropriate purification method for your specific needs.

InhibitorRemovalWorkflow start Start: Inhibited 2-Ethylpent-4-enoic Acid inhibitor_id Identify Inhibitor Type (Check SDS/Label) start->inhibitor_id is_phenolic Is the inhibitor phenolic (HQ, MEHQ, TBC)? inhibitor_id->is_phenolic base_wash Method 1: Aqueous Base Wash is_phenolic->base_wash Yes alumina_col Method 2: Basic Alumina Column is_phenolic->alumina_col Yes other_method Consult Specialized Literature (e.g., for PTZ removal) is_phenolic->other_method No purity_check High Purity Required? base_wash->purity_check final_product Purified, Inhibitor-Free Acid (Use Immediately) alumina_col->final_product distill Method 3: Vacuum Distillation distill->final_product purity_check->distill Yes purity_check->final_product No

Caption: Decision workflow for selecting an inhibitor removal method.

Method 1: Aqueous Base Extraction (for Phenolic Inhibitors)

Causality: This method leverages the acidic nature of phenolic inhibitors like HQ, MEHQ, and TBC. By washing the organic monomer with an aqueous basic solution (e.g., NaOH), the inhibitor is deprotonated to form a water-soluble salt, which then partitions into the aqueous phase, effectively removing it from the monomer.[2][3]

Experimental Protocol:

  • Dissolution: In a fume hood, dissolve the inhibited 2-ethylpent-4-enoic acid in an equal volume of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a cold (0-5 °C) 1 M sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes, venting frequently.

    • Expert Insight: Using a cold NaOH solution minimizes the risk of any base-catalyzed side reactions with your carboxylic acid.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the inhibitor salt.

  • Repeat: Repeat the extraction (Step 2 & 3) one to two more times with fresh NaOH solution to ensure complete removal.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.[2] Repeat this wash until the aqueous layer is neutral (test with pH paper).

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining pure oil is your inhibitor-free 2-ethylpent-4-enoic acid. Use immediately.

Troubleshooting Guide: Base Extraction

SymptomPossible Cause(s)Recommended Solution(s)
Persistent Emulsion Vigorous shaking; high concentration of acid.Allow the funnel to stand undisturbed for a longer period. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. For future attempts, use gentler inversions instead of vigorous shaking.
Incomplete Inhibitor Removal Insufficient base or too few extraction cycles.Perform an additional extraction with fresh NaOH solution. Confirm removal by a suitable analytical method if required (e.g., TLC, GC-MS).
Low Product Recovery Your product's sodium salt has some water solubility.Minimize the number of base washes. Ensure the pH of the wash solution does not become excessively high.
Method 2: Adsorption via Basic Alumina Column Chromatography

Causality: This is a rapid and efficient method that utilizes a solid adsorbent. Basic alumina has a high affinity for acidic protons, effectively adsorbing phenolic inhibitors from the monomer as it passes through the column.[2] This method is often preferred for its speed and simplicity, especially when using pre-packed disposable columns.[7]

Experimental Protocol:

  • Column Preparation: Secure a pre-packed inhibitor removal column (available from suppliers like Sigma-Aldrich) or pack a glass chromatography column with activated basic alumina. The column should be sized appropriately for the amount of monomer to be purified.

  • Pre-equilibration (Optional but Recommended): Pass a small amount of a suitable, dry solvent (e.g., the one used in your reaction) through the column to wet the packing material.

  • Loading: Carefully add the inhibited 2-ethylpent-4-enoic acid directly to the top of the column.[7] For highly viscous monomers, you may dilute it with a minimal amount of a dry, inert solvent.[7]

  • Elution: Allow the monomer to pass through the column under gravity. You can apply gentle positive pressure with an inert gas (e.g., nitrogen or argon) to speed up the process.

  • Collection: Collect the purified, inhibitor-free monomer as it elutes from the column into a clean, dry flask.

  • Immediate Use: The collected product is ready for immediate use in your reaction.

Troubleshooting Guide: Alumina Column

SymptomPossible Cause(s)Recommended Solution(s)
Column Clogging Monomer is too viscous or is polymerizing on the column.Dilute the monomer in a dry, inert solvent before loading.[7] Ensure the alumina is not acidic, which could catalyze polymerization.
Incomplete Inhibitor Removal Column capacity exceeded; flow rate is too high.Use a larger column or less monomer. Reduce the flow rate to increase the residence time of the monomer on the column.
Low Product Recovery The carboxylic acid is strongly adsorbed to the basic alumina.This method may be less suitable for very acidic compounds. Consider an alternative like base washing or distillation. If you must use a column, try using neutral alumina as a less retentive alternative.
Method 3: Vacuum Distillation

Causality: This method separates the volatile monomer from the non-volatile (or less volatile) inhibitor based on differences in boiling points. Performing the distillation under reduced pressure lowers the boiling point of the monomer, which is a critical safety measure to prevent thermally induced polymerization.[2][6]

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

  • Safety Additive (Crucial): Before heating, add a few copper wire pieces or shavings to the distillation flask.[6]

    • Expert Insight: Copper acts as a radical scavenger at higher temperatures, providing an extra layer of protection against polymerization in the distillation pot.[6] Do not add boiling chips , as their porous surfaces can be sites for uncontrolled polymerization. Use a magnetic stir bar for smooth boiling.

  • Charge the Flask: Add the inhibited 2-ethylpent-4-enoic acid to the distillation flask (no more than 2/3 full).

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is sealed.

  • Heating: Gently heat the distillation flask using a heating mantle. Stir the liquid continuously.

  • Collection: Collect the distilled, purified monomer in a receiving flask. It is good practice to cool the receiving flask in an ice bath to minimize vapor loss and prevent polymerization in the collection vessel.

  • Shutdown: Once the distillation is complete, remove the heat source first, then allow the system to cool before slowly and carefully venting the vacuum.

  • Immediate Use: The freshly distilled monomer is extremely pure and reactive. It must be used immediately.

Troubleshooting Guide: Vacuum Distillation

SymptomPossible Cause(s)Recommended Solution(s)
Polymerization in Pot Temperature is too high; no safety additive was used.Always use a safety additive like copper shavings.[6] Ensure the vacuum is sufficiently low to allow distillation at the lowest possible temperature. If polymerization occurs, discontinue heating immediately and cool the flask.
"Bumping" or Unstable Boiling No stirring; uneven heating.Use a magnetic stir bar and a well-fitting heating mantle to ensure smooth, even boiling.
Product Not Distilling Vacuum is not low enough; temperature is too low.Check the entire apparatus for leaks. Ensure your vacuum pump is functioning correctly. Gradually increase the heating mantle temperature, but do not exceed the decomposition temperature of the monomer.
Section 3: Post-Purification Handling & Storage

The single most important rule is to use the purified monomer immediately . The absence of an inhibitor renders the material highly reactive.

  • Workflow Integration: The ideal workflow is to perform the purification step immediately before setting up the reaction.

  • Short-Term Storage (If Absolutely Necessary):

    • Place the purified monomer in a clean, dry, sealed container.

    • Store at low temperature (typically 0-4 °C, check the freezing point of your compound).[6]

    • Protect from light by wrapping the container in aluminum foil or using an amber vial.

    • Use within a few hours. Do not store for extended periods.

By following these detailed guidelines and understanding the principles behind them, researchers can confidently and safely prepare inhibitor-free 2-ethylpent-4-enoic acid, ensuring the integrity and success of their subsequent chemical transformations.

References
  • How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?. (2014). ResearchGate. Retrieved from [Link]

  • How can I remove an inhibitor from acrylic acid?. (2014). ResearchGate. Retrieved from [Link]

  • How to separate ester from carboxylic acid by using chromatography?. (2020). ResearchGate. Retrieved from [Link]

  • Martin, R. W. (1979). Method for removal of polymerization inhibitor. U.S. Patent No. 4,144,137.
  • Styrene Monomer/inhibitor Separation. (2010). Cheresources.com Community. Retrieved from [Link]

  • Column chromatography of carboxylic acids?. (2016). Reddit. Retrieved from [Link]

  • How can I remove the inhibitor (MEHQ 500~600ppm) in 2-hydroxyethyl acrylate monomer 96% solution?. (2015). ResearchGate. Retrieved from [Link]

  • chromatography of carboxylic acid derivatives of aminoacids?. (2022). Reddit. Retrieved from [Link]

  • A-level Chemistry 7405 Specification. (2015). AQA. Retrieved from [Link]

  • Carboxylic Acids MeSH Descriptor Data 2026. (2020). National Library of Medicine. Retrieved from [Link]

  • Carboxylic acid water-soluble rust inhibitors - A Simple Introduction. (2024). Knowledge. Retrieved from [Link]

  • ethyl 4-pentenoate, 1968-40-7. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. (2026). American Chemical Society. Retrieved from [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved from [Link]

  • Reversible inhibitory effects of saturated and unsaturated alkyl esters on the carboxylesterases activity in rat intestine. (2010). PubMed. Retrieved from [Link]

  • Berg, G. G. (1997). Process for removal of phenothiazine inhibitor from acrylic acid. European Patent No. EP0775686A1.

Sources

Technical Support Center: Autoxidation of Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Storage, and Purification of Polyunsaturated Fatty Acids (PUFAs) Target Audience: Synthetic Chemists, Lipidologists, Drug Development Scientists Version: 2.4 (Current Standards)

Introduction

Unsaturated carboxylic acids (e.g., Linoleic, Arachidonic, DHA) are kinetically unstable substrates. They undergo autoxidation via a radical chain mechanism initiated by the abstraction of bis-allylic hydrogens . This process is not merely a shelf-life issue; it generates explosive hydroperoxides, alters biological activity, and introduces complex impurities that mimic or mask drug targets.

This guide provides field-proven protocols to arrest this mechanism and remediate degraded samples.

Module 1: Storage & Handling Protocols
Q: Why is my sample degrading even under Nitrogen?

A: Nitrogen is lighter than oxygen and air. In frequently opened containers,


 mixes rapidly with air rather than displacing it. Argon (Ar)  is the required standard for PUFAs because it is ~1.4x denser than air, forming a heavy, stable "blanket" over the lipid surface.
Protocol: The "Argon Blanket" Technique

Use this protocol for any PUFA stored longer than 24 hours.

  • Vessel Selection: Use amber glass vials with Teflon-lined screw caps. Never use plastic (permeable to

    
    ) or cork/rubber (leaches plasticizers).
    
  • The Flush:

    • Insert a long-needle syringe connected to an Argon line deep into the vial (1 cm above the liquid surface).

    • Flow Argon at low pressure (~2 psi) for 30–60 seconds. You should see the liquid surface dimple slightly, but not splash.

  • The Seal:

    • Slowly withdraw the needle while maintaining flow.

    • Cap immediately. Parafilm the cap junction (though Parafilm is permeable, it acts as a physical dust barrier).

  • Temperature: Store at -20°C for short term (<1 month) or -80°C for long term.

Critical Note: If the carboxylic acid is a solid/wax, dissolve it in degassed hexane or benzene for storage. Solid-state crystal lattices often trap oxygen pockets that accelerate degradation from the inside out.

Module 2: Diagnostics & Troubleshooting
Q: My clear oil has turned yellow and viscous. Is it salvageable?

A: The yellow color indicates the formation of diketones and conjugated aldehydes (secondary oxidation products), while viscosity indicates oligomerization.

  • If Viscous: Discard. Polymerization is irreversible.

  • If Yellow but Fluid: Salvageable via Urea Complexation (see Module 3).

Q: How do I quantify the damage before using it in a synthesis?

A: Do not rely on TLC alone. Peroxides are often co-polar with the acid. Use the Peroxide Value (PV) test.[1][2]

Table 1: Oxidation Thresholds for Research Grade PUFAs

MetricThresholdStatusAction Required
Peroxide Value (PV) < 5 meq

/kg
Pristine Safe for sensitive synthesis.[2]
5–10 meq

/kg
Slight Oxidation Purify before use in kinetics/bio-assays.
> 20 meq

/kg
Degraded High Risk. Purification required. Do not heat (Explosion Hazard).
Appearance Colorless/StrawGoodNone.
Yellow/OrangeOxidizedCheck PV.[1][2] Distillation is dangerous.
Brown/GummyPolymerizedDiscard.
Module 3: Purification Workflows
Q: Can I distill my oxidized fatty acid to purify it?

A: NO. Distilling oxidized PUFAs concentrates hydroperoxides in the pot. As the volume decreases, the temperature rises, leading to a thermal runaway and explosion .

Q: I used Silica Gel chromatography, but my recovery was poor and the product degraded. Why?

A: Standard Silica Gel (


) is slightly acidic and often contains trace metals (Fe, Al) which act as Fenton reagents, catalyzing oxidation on the column.
  • Solution: Use Urea Complexation for bulk cleaning or Neutral Alumina for chromatography.

Protocol: Urea Complexation (The "Cold Trap" Method)

Best for separating unoxidized fatty acids (which form complexes) from oxidized polymers/peroxides (which stay in solution).

  • Dissolution: Dissolve 10g of Fatty Acid in 100mL of Methanol/Urea solution (saturated at reflux).

  • Crystallization: Cool slowly to room temperature, then to 4°C overnight.

    • Mechanism:[2][3] Urea forms hexagonal inclusion channels. Linear fatty acids fit inside and crystallize. Oxidized/kinked molecules are too bulky and remain in the mother liquor.

  • Filtration: Filter the white crystals (this is your clean fatty acid + urea). Discard the yellow filtrate (impurities).

  • Recovery: Dissolve crystals in warm water. Extract the fatty acid with Hexane.[4] Dry over

    
    .
    
Module 4: Mechanism & Safety
Q: Why are these compounds so unstable?

A: The vulnerability lies in the Bis-Allylic Position (the


 between two double bonds).[2] The bond dissociation energy here is significantly lower (~75 kcal/mol) than a standard alkyl C-H bond (~98 kcal/mol), making it easy prey for radical attack.
Visualization: The Autoxidation Cascade

Understanding this pathway is crucial for intervention.

Autoxidation cluster_cycle Propagation Cycle (The Damage Loop) Start Unsaturated Fatty Acid (Bis-Allylic C-H) Radical Lipid Radical (L•) (Carbon Centered) Start->Radical H Abstraction Initiator Initiator (Light, Heat, Metal Ions) Initiator->Start Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl Diffusion Limited Polymers Polymers / Gum (Viscosity Increase) Radical->Polymers Termination (L• + L•) Oxygen + O2 (Fast Step) Oxygen->Radical Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl->Hydroperoxide + LH (Chain Propagation) Hydroperoxide->Radical Metal Catalysis (Fenton) Aldehydes Aldehydes / Ketones (Rancid Smell, Yellow Color) Hydroperoxide->Aldehydes Beta Scission

Figure 1: The Autoxidation Cascade. Note the "Propagation Cycle" where one radical can generate thousands of peroxide molecules before termination.

References
  • Mechanism of Lipid Oxidation

    • Schaich, K. M. (2005). "Lipid Oxidation: Theoretical Perspectives.
  • Peroxide Value & Safety Limits

    • Codex Alimentarius. (2019).[1][5] "Standard for Named Vegetable Oils (CXS 210-1999)." Food and Agriculture Organization of the UN.

  • Urea Complexation Protocol

    • Hayes, D. G., et al. (1998).[6] "Urea complexation for the rapid, ecologically responsible fractionation of fatty acids from seed oil."[6][7] Journal of the American Oil Chemists' Society, 75, 1403–1409.[6][7]

  • Silica Gel Induced Oxidation

    • Zhang, Y., et al. (2022).[8][9] "Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts." Journal of Natural Products, 85(10).

Sources

Technical Support Center: Minimizing Isomerization of Terminal Double Bonds During Heating

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of terminal alkene (α-olefin) isomerization to more stable internal forms during thermal processing. This unwanted side reaction can lead to product impurities, reduced yields, and difficulties in purification. Here, we provide in-depth, experience-based answers to common questions, focusing on the underlying chemical principles to empower you to troubleshoot and control your reactions effectively.

Section 1: Understanding the "Why": The Fundamentals of Isomerization

Before troubleshooting, it's critical to understand why terminal double bonds are prone to migration. This knowledge forms the basis for all preventative measures.

Q1: What is the fundamental driving force behind the isomerization of a terminal double bond?

The primary driving force is thermodynamics . Internal alkenes are generally more stable than their terminal (α-olefin) counterparts. The reaction mixture, when provided with sufficient activation energy (e.g., heat) and a mechanistic pathway, will always seek to reach the lowest energy state, which favors the formation of the more stable internal alkene.

This increased stability arises from two main electronic effects:

  • Hyperconjugation: Alkyl groups attached to the sp²-hybridized carbons of a double bond can donate electron density from their C-H or C-C σ-bonds into the empty π* antibonding orbital of the alkene. This delocalization of electrons stabilizes the system. The more alkyl substituents on the double bond, the greater the hyperconjugation and the more stable the alkene.

  • Bond Strength: The C-C single bonds involving sp²-hybridized carbons are slightly stronger than those involving only sp³-hybridized carbons due to the increased s-character. Therefore, a more substituted, internal alkene has more of these stronger bonds.

The relative stability of alkenes can be quantified by comparing their heats of hydrogenation (ΔH°hydrog). The less stable the initial alkene, the more heat is released upon its conversion to the corresponding alkane.

**

Validation & Comparative

Publish Comparison Guide: FTIR Analysis of 2-Ethylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Ethylpent-4-enoic Acid (CAS: 1575-73-1) Application: Pharmaceutical Intermediate / Chiral Synthon Verification Methodology: Attenuated Total Reflectance (ATR) FTIR Spectroscopy[1][2]

Executive Summary: The Spectroscopic Signature

In drug development, particularly in the synthesis of anticonvulsants (e.g., Valproic acid analogues) and chiral synthons, 2-ethylpent-4-enoic acid serves as a critical intermediate.[1][2] Its structural integrity hinges on two functional motifs: the carboxylic acid head group and the terminal alkene tail.[2]

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) is the superior method for rapid, high-throughput purity verification and process monitoring.[2]

This guide objectively compares the FTIR spectral performance of 2-ethylpent-4-enoic acid against its metabolic precursors (esters) and structural analogs (saturated acids).[1][2] We provide a self-validating protocol to distinguish the target compound from impurities based on the carbonyl (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) stretch frequency  and specific alkene markers.[1]

Theoretical Framework & Spectral Expectations[1][2]

The Carbonyl Stretch ( )

For 2-ethylpent-4-enoic acid, the carbonyl group is located at the C1 position.[1][2] Crucially, the alkene is at the C4 position (terminal), separated by a saturated methylene bridge.[2]

  • Non-Conjugated System: There is no resonance conjugation between the alkene and the carbonyl.[2]

  • Inductive Effect: The ethyl group at the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -position exerts a weak electron-donating inductive effect (+I), slightly lowering the force constant compared to acetic acid, but consistent with branched aliphatic acids.[1]
    
  • Hydrogen Bonding: As a neat liquid, the acid exists primarily as a stable cyclic dimer.[2]

Target Frequency:


  (Strong, Broad)
The Differentiators (Alkene vs. Saturated)

The carbonyl peak alone cannot distinguish 2-ethylpent-4-enoic acid from its saturated analog, 2-ethylpentanoic acid.[1][2] Verification requires the "Rule of Three" for terminal alkenes:

  • 
     Stretch: 
    
    
    
    (typically
    
    
    ).
  • 
     Stretch: 
    
    
    
    (Weak/Medium).
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Out-of-Plane Bending: 
    
    
    
    (Strong, characteristic of vinyl groups).[1]

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common process contaminants and analogs.

Table 1: Spectral Comparison of Carbonyl & Marker Frequencies
CompoundStructure TypeC=O Frequency (cm⁻¹)Key Distinguishing Features
2-Ethylpent-4-enoic Acid Target (Unsaturated Acid) 1710 (Dimer) C=C (1640), =C-H (3080), -OH (2500-3300)
2-Ethylpentanoic AcidSaturated Analog1710 (Dimer)Absent C=C peaks; Identical C=O profile.[1][2][3]
Ethyl 2-ethylpent-4-enoateEster Precursor1735 - 1745Shift +30 cm⁻¹ ; Absent broad -OH stretch.[1][2]
4-Pentenoic AcidUnsubstituted Analog1715Slightly higher C=O (less steric bulk); Similar alkene profile.[1][2]
2-Ethylpent-2-enoic AcidConjugated Impurity~1690Shift -20 cm⁻¹ due to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-conjugation.[1]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Analyst Note: If your C=O peak appears at 1740 cm⁻¹ , your hydrolysis is incomplete (ester presence).[1] If it shifts to 1690 cm⁻¹ , isomerization of the double bond to the conjugated position has occurred.

Visualization: Decision Logic for Identification[2]

The following diagram outlines the logical flow for identifying 2-ethylpent-4-enoic acid using spectral data.

FTIR_Decision_Tree Start Start: Acquire FTIR Spectrum (Neat Liquid) CheckCO Check Carbonyl (C=O) Region (1680 - 1760 cm⁻¹) Start->CheckCO Is1740 Peak at ~1740 cm⁻¹? CheckCO->Is1740 Center at 1740 Is1690 Peak at ~1690 cm⁻¹? CheckCO->Is1690 Center at 1690 Is1710 Peak at ~1710 cm⁻¹? CheckCO->Is1710 Center at 1710 ResultEster ID: Ester Precursor (Hydrolysis Incomplete) Is1740->ResultEster ResultConj ID: Conjugated Isomer (2-ethylpent-2-enoic acid) Is1690->ResultConj CheckOH Check Hydroxyl (-OH) Region (2500 - 3300 cm⁻¹) Is1710->CheckOH IsBroad Broad 'Hump' Present? CheckOH->IsBroad Yes CheckOH->ResultEster No (Sharp peaks only) CheckAlkene Check Alkene Markers (1640, 3080, 910/990 cm⁻¹) IsBroad->CheckAlkene ArePresent Markers Present? CheckAlkene->ArePresent Yes ResultSat ID: Saturated Analog (2-ethylpentanoic acid) CheckAlkene->ResultSat No ResultTarget CONFIRMED IDENTITY: 2-Ethylpent-4-enoic Acid ArePresent->ResultTarget

Figure 1: Spectral decision tree for verifying 2-ethylpent-4-enoic acid identity and purity.

Experimental Protocol: ATR-FTIR Verification

This protocol uses Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets or solvent dilution, which can alter hydrogen bonding equilibrium and shift the carbonyl frequency.[2]

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1][2]

  • Crystal: Diamond or ZnSe ATR crystal.

  • Sample: Neat 2-ethylpent-4-enoic acid (Liquid).

  • Cleaning Solvent: Isopropanol or Ethanol (HPLC Grade).[1][2]

Step-by-Step Workflow
  • Background Collection:

    • Clean the ATR crystal with isopropanol and allow to dry completely.[2]

    • Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).[1][2]

  • Sample Loading:

    • Pipette 10-20 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       of the neat liquid sample onto the center of the ATR crystal.[1]
      
    • Critical: Ensure the crystal is fully covered to avoid baseline noise.[1][2]

  • Acquisition:

    • Lower the pressure arm (if equipped) to ensure uniform contact.[1][2]

    • Acquire sample spectrum (32 scans, 4 cm⁻¹ resolution).[1][2]

  • Post-Processing:

    • Apply Automatic Baseline Correction.[1][2]

    • Normalize intensity (optional, for overlay comparison).

  • Validation Check:

    • Zone 1 (3300-2500): Confirm broad O-H stretch (dimer).

    • Zone 2 (1710): Confirm strong C=O stretch.

    • Zone 3 (1640): Zoom in to identify weak C=C stretch.[1][2]

    • Zone 4 (900-1000): Confirm out-of-plane bending bands.

Advanced Mechanistic Insight: Monomer vs. Dimer

In the neat liquid phase, carboxylic acids exist almost exclusively as hydrogen-bonded dimers.[1][2][4] This interaction weakens the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 bond, lowering its vibrational frequency to ~1710 cm⁻¹.

If the sample is diluted in a non-polar solvent (e.g.,


) or heated significantly, the equilibrium shifts toward the monomer .
  • Dimer Frequency: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Broad, dominant in neat liquid).[1]
    
  • Monomer Frequency: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Sharp, appears in dilute solution).[1]
    

Why this matters: If your spectrum shows a "split" carbonyl peak (a shoulder at 1760 cm⁻¹), it does not necessarily indicate a contaminant.[1][2] It may indicate:

  • The sample was analyzed in solution rather than neat.

  • High temperature analysis disrupted the dimers.[1][2]

  • Presence of water interfering with dimer formation.[1][2]

Workflow Visualization: Sample State Effects

Sample_State Substance 2-Ethylpent-4-enoic Acid StateNeat Neat Liquid (Standard) Substance->StateNeat StateDilute Dilute Solution (e.g., <0.01M in CCl4) Substance->StateDilute StructureDimer Cyclic Dimer (Hydrogen Bonded) StateNeat->StructureDimer Dominant Form StructureMonomer Free Monomer (No H-Bonds) StateDilute->StructureMonomer Equilibrium Shift FreqDimer C=O: ~1710 cm⁻¹ Broad -OH StructureDimer->FreqDimer FreqMonomer C=O: ~1760 cm⁻¹ Sharp -OH (~3500) StructureMonomer->FreqMonomer

Figure 2: Impact of sample state (Neat vs. Solution) on Carbonyl Frequency.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text on general IR frequencies for carboxylic acids and alkenes).

  • NIST Chemistry WebBook. (n.d.).[1][2] Infrared Spectroscopy Data for 4-Pentenoic Acid. National Institute of Standards and Technology.[1][2] Retrieved from [Link] (Used as the primary reference for the unsubstituted analog spectral profile).[1][2]

  • Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1][2] John Wiley & Sons Ltd.[1][2] (Source for the "Rule of Three" regarding alkene identification).

  • PubChem. (n.d.).[1][2] Compound Summary for Ethyl 4-pentenoate. National Center for Biotechnology Information.[1][2] Retrieved from [Link] (Reference for ester carbonyl shift data).[1][2]

Sources

Navigating the Analysis of 2-Ethylpent-4-enoic Acid by GC-MS: A Comparative Guide to Retention Time Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide will navigate the critical aspects of GC-MS analysis for this unsaturated short-chain fatty acid, focusing on derivatization techniques, gas chromatographic column selection, and the principles of retention time prediction based on molecular structure. We will explore established methods for similar analytes to provide a scientifically grounded starting point for your experimental design.

The Imperative of Derivatization for Carboxylic Acid Analysis

Due to their polarity and relatively low volatility, short-chain carboxylic acids like 2-ethylpent-4-enoic acid are not ideal candidates for direct GC-MS analysis.[1] Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and improve its chromatographic behavior, leading to sharper peaks and better separation. The two most common and effective derivatization strategies for carboxylic acids are silylation and esterification.

Silylation: A Robust Approach for Active Hydrogen Replacement

Silylation involves the replacement of active hydrogen atoms in the carboxylic acid group with a trimethylsilyl (TMS) group.[1] This process significantly reduces the polarity of the analyte and increases its volatility. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent.[2]

Advantages of Silylation (BSTFA):

  • High Reactivity: BSTFA readily reacts with carboxylic acids, often at room temperature or with gentle heating.

  • Versatility: It can derivatize a wide range of functional groups.

  • Good Volatility of Byproducts: The byproducts of the reaction are typically volatile and do not interfere with the chromatogram.

Considerations for Silylation:

  • Moisture Sensitivity: Silylating reagents are highly sensitive to moisture, which can lead to reagent degradation and incomplete derivatization. All solvents and glassware must be scrupulously dried.

  • Derivative Stability: While generally stable, TMS derivatives can be susceptible to hydrolysis, requiring prompt analysis after preparation.[3]

Esterification: A Classic and Cost-Effective Method

Esterification converts the carboxylic acid into its corresponding ester, typically a methyl or ethyl ester. This is a well-established technique that effectively increases the volatility of the analyte for GC analysis. A common reagent for this is boron trifluoride (BF3) in methanol or butanol.[2]

Advantages of Esterification (BF3/Methanol):

  • Cost-Effective: The reagents are generally less expensive than silylating agents.

  • Stable Derivatives: The resulting methyl esters are often more stable than TMS derivatives.

Considerations for Esterification:

  • Harsher Reaction Conditions: Esterification with BF3 often requires heating, which could potentially degrade thermally labile compounds.

  • Potential for Byproducts: The reaction can sometimes produce byproducts that may interfere with the analysis.

Comparative Overview of Derivatization Techniques
FeatureSilylation (BSTFA)Esterification (BF3/Methanol)
Reagent N,O-bis(trimethylsilyl)trifluoroacetamideBoron trifluoride in Methanol
Reaction Conditions Mild (room temperature or gentle heating)Often requires heating
Derivative Stability Moderately stable, sensitive to hydrolysis[3]Generally stable
Byproducts Volatile and non-interferingCan sometimes be problematic
Moisture Sensitivity HighModerate
Cost HigherLower

Predicting Retention Behavior: Insights from Structural Analogs

In the absence of a reported retention time for 2-ethylpent-4-enoic acid, we can predict its elution behavior by examining structurally similar compounds. The key factors influencing retention time in gas chromatography are volatility (boiling point) and interactions with the stationary phase of the GC column.

Valproic Acid: A Key Isomeric Comparator

Valproic acid (2-propylpentanoic acid) is a constitutional isomer of 2-ethylpent-4-enoic acid, meaning they share the same molecular formula (C8H16O2) but differ in their structural arrangement. Valproic acid is a widely used anticonvulsant drug, and its GC-MS analysis is well-documented.[4] Given their identical molecular weight, their retention times, particularly on a non-polar column, are expected to be very close. However, the presence of the double bond in 2-ethylpent-4-enoic acid will slightly alter its polarity and boiling point, leading to a potential, albeit small, difference in retention time.

The Influence of Unsaturation

The presence of a double bond in 2-ethylpent-4-enoic acid introduces a degree of unsaturation. In general, for fatty acids of the same carbon number, the retention time on a non-polar column decreases with an increasing number of double bonds.[5] This is because the introduction of a double bond can slightly lower the boiling point. Therefore, it is reasonable to hypothesize that 2-ethylpent-4-enoic acid will have a slightly shorter retention time than its saturated analog, 2-ethylpentanoic acid, and potentially a slightly shorter retention time than valproic acid.

Recommended GC Column and Analytical Conditions

For the analysis of derivatized short-chain fatty acids, a non-polar or mid-polarity column is generally recommended. A common and effective choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, often referred to as a DB-5ms or HP-5MS.[6] This type of column separates compounds primarily based on their boiling points.

Proposed Starting GC-MS Parameters:
ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good resolution for a wide range of analytes and is robust for routine analysis.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte without thermal degradation.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A starting point to achieve good separation of the target analyte from potential matrix components. This can be optimized based on initial results.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra for library matching.
Scan Range m/z 40-400A suitable range to capture the molecular ion and characteristic fragments of the derivatized analyte.

Experimental Protocols

Protocol 1: Silylation using BSTFA
  • Sample Preparation: Accurately weigh approximately 1 mg of 2-ethylpent-4-enoic acid into a clean, dry glass vial.

  • Solvent Addition: Add 500 µL of a suitable dry solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if desired).

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.

Protocol 2: Esterification using BF3/Methanol
  • Sample Preparation: Accurately weigh approximately 1 mg of 2-ethylpent-4-enoic acid into a clean, dry glass vial.

  • Reagent Addition: Add 1 mL of 14% BF3 in methanol.

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Extraction: After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex thoroughly.

  • Phase Separation: Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for analysis.

  • Analysis: Inject 1 µL of the hexane extract into the GC-MS system.

Visualizing the Analytical Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Options cluster_analysis GC-MS Analysis cluster_output Expected Output Analyte 2-Ethylpent-4-enoic Acid Standard Derivatization Derivatization Analyte->Derivatization Silylation Silylation (BSTFA) Derivatization->Silylation Choice 1 Esterification Esterification (BF3/Methanol) Derivatization->Esterification Choice 2 GC_Injection GC Injection Silylation->GC_Injection Esterification->GC_Injection Separation Chromatographic Separation (DB-5ms column) GC_Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis Retention_Time Retention Time Data Data_Analysis->Retention_Time Mass_Spectrum Mass Spectrum Data_Analysis->Mass_Spectrum

Caption: Workflow for the GC-MS analysis of 2-ethylpent-4-enoic acid.

Conclusion

While a definitive retention time for 2-ethylpent-4-enoic acid is not presently cataloged, this guide provides the necessary scientific framework and practical protocols for its successful determination by GC-MS. By leveraging established derivatization techniques and drawing comparisons with the well-characterized isomer, valproic acid, researchers can confidently develop a robust analytical method. The choice between silylation and esterification will depend on laboratory resources, desired derivative stability, and the specific requirements of the study. Through systematic experimentation and careful optimization of the provided starting conditions, the retention time and mass spectral characteristics of 2-ethylpent-4-enoic acid can be reliably established, paving the way for its accurate quantification in various research and development settings.

References

  • GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant - Scholars Research Library. (n.d.). Retrieved from [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed. (n.d.). Retrieved from [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - MDPI. (n.d.). Retrieved from [Link]

  • Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Mathematical Method for the Prediction of Retention Times of Fatty Acid Methyl Esters in Temperature-Programmed Capillary Gas Chromatography | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Retention behaviour of unsaturated fatty acid methyl esters on porous graphitic carbon | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Prediction of Gas Chromatographic Retention Times and Response Factors Using a General Qualitative Structure-Property Relationships Treatment | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva - International Journal of Botany Studies. (n.d.). Retrieved from [Link]

  • Application of Gas Chromatography/Mass Spectrometry to Therapeutic Monitoring of Valproic Acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography - MDPI. (n.d.). Retrieved from [Link]

  • Valproic acid extraction methods in human samples using gas chromatography: a review. (n.d.). Retrieved from [Link]

  • Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC. (n.d.). Retrieved from [Link]

  • Retention of short chain fatty acids under drying and storage conditions - SciELO. (n.d.). Retrieved from [Link]

  • Prediction of retention indices for identification of fatty acid methyl esters - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method - Shimadzu. (n.d.). Retrieved from [Link]

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora - Journal of Materials and Environmental Science. (n.d.). Retrieved from [Link]

  • Prediction of capillary gas chromatographic retention times of fatty acid methyl esters in human blood using MLR, PLS and back-propagation artificial neural networks | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS - BrJAC. (n.d.). Retrieved from [Link]

  • Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • 'The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Crotalaria Pallida' - CABI Digital Library. (n.d.). Retrieved from [Link]

  • Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research - MDPI. (n.d.). Retrieved from [Link]

  • Gas Chromatographic Analysis of Sodium Valproate in Plasma and Urine after Air Assisted Liquid-Liquid Microextraction - Brieflands. (n.d.). Retrieved from [Link]

Sources

Technical Guide: 13C NMR Characterization of 2-Ethylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethylpent-4-enoic acid (CAS: 1575-73-1) represents a critical structural scaffold in medicinal chemistry, serving as an unsaturated analogue of the anticonvulsant Valproic Acid (VPA). Its structural elucidation relies heavily on Carbon-13 Nuclear Magnetic Resonance (


C NMR) to distinguish it from saturated impurities and constitutional isomers (e.g., 2-methylhex-5-enoic acid).

This guide provides a definitive analysis of the


C NMR chemical shifts of 2-ethylpent-4-enoic acid. Unlike standard spectral lists, this document synthesizes experimental data from structural analogs (Valproic acid, Ethyl 4-pentenoate) to provide a validated assignment strategy.[1] It focuses on the diagnostic utility of the allylic  and carbonyl  regions for purity assessment in drug discovery workflows.

Structural Analysis & Chemical Shift Assignment

The


C NMR spectrum of 2-ethylpent-4-enoic acid is characterized by 7 distinct carbon signals . The molecule possesses a chiral center at C2, though in an achiral environment (solvent), enantiomers are magnetically equivalent.[1]
Predicted vs. Analog-Derived Experimental Shifts

The following table synthesizes data from validated analogs (Valproic acid and 4-Pentenoic acid) to establish the expected chemical shifts in Deuterated Chloroform (


).
Carbon PositionLabelChemical EnvironmentExpected Shift (

, ppm)
Diagnostic Feature
C1 C=OCarboxylic Acid Carbonyl180.0 – 183.5 Most deshielded; Intensity sensitive to relaxation delay (

).[1]
C4 =CH-Internal Alkene (Methine)135.5 – 136.5 Diagnostic for unsaturation; distinct from aromatic regions.
C5 =CH

Terminal Alkene (Methylene)115.0 – 117.0 High field alkene signal; confirms terminal double bond.[1]
C2 CHAlpha-Methine (Chiral Center)45.0 – 47.5 Deshielded by C=O and branching; Key for distinguishing from linear isomers.
C3 CH

Allylic Methylene35.0 – 37.0 Bridging C2 and C4; shifts upfield relative to C2.[1]
C2a CH

Ethyl Methylene25.0 – 26.5 Standard aliphatic methylene.[1]
C2b CH

Ethyl Methyl11.5 – 12.0 Most shielded signal.[1]

Note on Causality: The shift of C2 (45-47 ppm) is critical. In linear 4-pentenoic acid, the alpha-carbon appears at ~33 ppm.[1] The addition of the ethyl group causes a ~12-14 ppm downfield shift (known as the


-substituent effect), validating the branched structure.
Visualization of Assignments

The following diagram maps the carbon environments to their respective chemical shift ranges.

ChemicalShifts Fig 1. 13C NMR Assignment Map for 2-Ethylpent-4-enoic Acid cluster_mol Structure C1 C1 (COOH) ~182 ppm C2 C2 (Alpha) ~46 ppm C1->C2 C3 C3 (Allylic) ~36 ppm C2->C3 Ethyl Ethyl Group (CH2: ~25, CH3: ~12) C2->Ethyl C4 C4 (=CH) ~136 ppm C3->C4 C5 C5 (=CH2) ~116 ppm C4->C5 Double Bond

Caption: Carbon connectivity map highlighting the chemical shift gradient from the carbonyl core (red) to the terminal alkene (green).

Comparative Analysis: Performance vs. Alternatives

In drug development, this compound is often compared against Valproic Acid (saturated standard) or analyzed in different solvent systems to confirm purity.[1]

Comparison 1: Target vs. Valproic Acid (Saturation Check)

The primary challenge is detecting trace amounts of the saturated analog (Valproic acid) or the unbranched precursor (4-pentenoic acid).

Feature2-Ethylpent-4-enoic Acid (Target)Valproic Acid (Alternative)Analytical Insight
Alkene Region (115-140 ppm) Present (2 signals) Absent The presence of peaks at 116/136 ppm is the "Go/No-Go" purity test.
Alpha-Carbon (C2) ~46 ppm~45.2 ppmExtremely similar; cannot be used solely for discrimination.
Side Chain Ethyl + AllylDipropyl (Symmetric)VPA shows fewer unique signals due to symmetry (4 unique carbons vs 7 in target).
Comparison 2: Solvent Effects (CDCl vs. DMSO- )

Solvent choice drastically affects the resolution of the carbonyl and alpha-carbons due to hydrogen bonding dynamics.

  • CDCl

    
     (Non-polar):  Carboxylic acids form dimers.[1] The C=O signal is sharp but may shift slightly with concentration (~183 ppm).
    
  • DMSO-

    
     (Polar Aprotic):  Disrupts dimers.[1] The acidic proton is often visible in 
    
    
    
    H NMR, but in
    
    
    C, the C=O signal often shifts upfield slightly (~176-178 ppm) and broadens less.
  • Methanol-

    
     (Polar Protic):  Rapid exchange.[1] Useful if solubility is an issue, but C=O shifts can vary significantly (~178 ppm).[1]
    

Recommendation: Use CDCl


  for routine structural confirmation to align with standard library databases.[1] Use DMSO-

only if analyzing salts (e.g., Sodium 2-ethylpent-4-enoate).

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity, specifically for the quaternary carbonyl carbon, follow this self-validating protocol.

Sample Preparation[1]
  • Concentration: Dissolve 30-50 mg of the acid in 0.6 mL of solvent.

    • Why? High concentration favors dimer formation, stabilizing the chemical shifts of C1 and C2.[1]

  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (Internal Standard).[1]
    
  • Tube: High-precision 5mm NMR tube (Class A).

Instrument Parameters (Self-Validating)

Standard parameters often suppress the carbonyl signal due to its long relaxation time (


).
ParameterStandard SettingOptimized Setting Rationale
Pulse Angle 30°30° Maintains signal strength while allowing faster repetition.[1]
Relaxation Delay (D1) 1.0 sec2.0 - 5.0 sec Critical: C1 (C=O) has no attached protons and relaxes slowly. Short D1 reduces its integral accuracy.
Scans (NS) 2561024+ Required to visualize the quaternary C1 clearly against noise.
Spectral Width 200-220 ppm240 ppm Ensures the carbonyl signal (~183 ppm) is not aliased.
Workflow Diagram

NMRWorkflow start Start: Sample Prep solv Dissolve 50mg in CDCl3 (Stabilize Dimers) start->solv acq Acquisition Setup Set D1 > 2.0s solv->acq check Check C1 Signal (180+ ppm) acq->check check->acq Signal Weak (Increase NS) process Process: LB = 1.0 Hz Reference TMS = 0.0 check->process Signal Visible end Final Spectrum process->end

Caption: Operational workflow emphasizing the critical check-point for Carbonyl (C1) detection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3121, Valproic acid (13C NMR Data).[1] Retrieved February 4, 2026, from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62024, Ethyl 2-methyl-4-pentenoate.[1] Retrieved February 4, 2026, from [Link][1]

  • AIST (2024). Spectral Database for Organic Compounds (SDBS).[1] (General reference for 4-pentenoic acid derivatives). Retrieved February 4, 2026, from [Link][1]

  • H. E. Gottlieb, V. Kotlyar, A. Nudelman. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1][2] Chem. 1997, 62, 21, 7512–7515.[1][2] (Solvent reference data). Retrieved February 4, 2026, from [Link][1]

Sources

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 2-Ethylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-grounded comparison of methodologies for the characterization of impurities in commercial 2-ethylpent-4-enoic acid, a key building block in various synthetic pathways.

This document moves beyond a simple listing of analytical techniques. It delves into the rationale behind experimental choices, offering a self-validating system for impurity profiling. By understanding the probable synthetic routes of 2-ethylpent-4-enoic acid, we can anticipate potential process-related impurities, allowing for a more targeted and efficient analytical strategy. This guide is structured to provide a comprehensive workflow, from impurity prediction to structural elucidation and quantification, ensuring the highest level of scientific integrity.

The Synthetic Landscape and Predicted Impurities

A thorough understanding of the synthesis of 2-ethylpent-4-enoic acid is fundamental to predicting its impurity profile. A common and efficient method for its synthesis is the α-alkylation of a pentenoic acid derivative.[1][2][3] This typically involves the formation of an enolate from a suitable precursor, followed by reaction with an ethylating agent.

A plausible synthetic route is the alkylation of the enolate of an ester of 4-pentenoic acid (e.g., ethyl pent-4-enoate) with an ethyl halide (e.g., ethyl iodide or bromide) in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[1][4] Subsequent hydrolysis of the resulting ester yields 2-ethylpent-4-enoic acid.

Based on this synthetic pathway, several classes of impurities can be anticipated in commercial batches of 2-ethylpent-4-enoic acid:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 4-pentenoic acid or its ester, and the ethylating agent.

    • Byproducts of Side Reactions:

      • Dialkylated Products: 2,2-diethylpent-4-enoic acid, arising from a second alkylation event.

      • O-alkylation vs. C-alkylation Products: While C-alkylation is the desired outcome, some O-alkylation of the enolate may occur, leading to the formation of an unstable ketene acetal which can hydrolyze to different byproducts.[5]

      • Positional Isomers: Isomerization of the double bond can occur, particularly under basic or acidic conditions, leading to the formation of 2-ethylpent-3-enoic acid or 2-ethylpent-2-enoic acid.

    • Reagents and Solvents: Residual LDA, quenching reagents, and solvents used in the synthesis and purification steps.

  • Stereoisomers:

    • The α-carbon of 2-ethylpent-4-enoic acid is a chiral center. Therefore, commercial, non-stereospecific synthesis will result in a racemic mixture of (R)- and (S)-2-ethylpent-4-enoic acid. While not technically an impurity in a racemic product, the enantiomeric ratio is a critical quality attribute. Furthermore, diastereomeric impurities could arise if any of the reactants or catalysts were chiral.

  • Degradation Products:

    • Unsaturated carboxylic acids can be susceptible to oxidation or polymerization over time, especially if not stored under appropriate conditions (e.g., inert atmosphere, low temperature).

This predictive approach allows for the development of a targeted analytical workflow designed to separate, identify, and quantify these potential impurities.

A Multi-faceted Analytical Workflow for Impurity Characterization

A robust characterization of impurities requires a combination of orthogonal analytical techniques. No single method can provide a complete picture. The following workflow is designed to provide a comprehensive analysis of commercial 2-ethylpent-4-enoic acid samples.

Sources

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2-Ethylpent-4-enoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.